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  • Product: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate
  • CAS: 941716-96-7

Core Science & Biosynthesis

Foundational

Active Ester Chemistry in Late-Stage Kinase Inhibitor Synthesis: A Technical Guide to Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Executive Summary In modern drug discovery, the late-stage functionalization of complex active pharmaceutical ingredients (APIs) requires reagents that balance extreme chemoselectivity with robust stability. Pentafluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the late-stage functionalization of complex active pharmaceutical ingredients (APIs) requires reagents that balance extreme chemoselectivity with robust stability. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) has emerged as a highly privileged active ester in the synthesis of targeted kinase inhibitors[1]. By leveraging the unique electronic properties of the pentafluorophenyl (PFP) leaving group, this intermediate enables the seamless installation of the 1-methyl-1H-indole-7-carbonyl pharmacophore into complex amine scaffolds, a critical step in developing next-generation therapeutics for mutant epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) malignancies[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical data and applied synthetic methodology, providing a self-validating framework for researchers utilizing this compound.

Physicochemical Profiling and Structural Dynamics

Understanding the physical parameters of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is the first step in predicting its behavior in organic solutions and storage conditions. The table below consolidates its core quantitative data.

PropertyValue
CAS Registry Number 941716-96-7[1]
Molecular Formula C₁₆H₈F₅NO₂[3]
Molecular Weight 341.24 g/mol [1]
Melting Point 108.5°C – 109.5°C[4]
Physical State Crystalline Powder / Solid[1]
MDL Number MFCD09879962[1]
InChI Key UEOKRSIJVAQHID-UHFFFAOYSA-N[1]
Storage & Stability Stable under normal conditions; incompatible with strong oxidizing/reducing agents[3]

Mechanistic Rationale: The Pentafluorophenyl (PFP) Advantage

In bioconjugation and peptide synthesis, N-hydroxysuccinimide (NHS) esters are the traditional choice for amine acylation. However, when dealing with highly complex, sterically hindered, or valuable late-stage drug intermediates, NHS esters often suffer from competitive hydrolysis in the presence of trace moisture or basic conditions.

Causality in Reagent Selection: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is utilized because the PFP group provides a superior kinetic profile. The five highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. Concurrently, the bulky, hydrophobic nature of the pentafluorophenyl ring sterically shields the carbonyl from the attack of water molecules. This dichotomy—high aminolysis reactivity coupled with exceptional hydrolytic stability —makes PFP esters the definitive choice for high-yielding, late-stage amide bond formations.

Application in Targeted Kinase Inhibitor Development

The 1-methyl-1H-indole-7-carboxamide motif is a critical hinge-binding element in several advanced tyrosine kinase inhibitors (TKIs). Patent literature, such as and , details the use of this specific active ester to synthesize heteroaryl compounds that selectively inhibit mutant EGFR and HER2 proteins[5][6].

Specifically, these inhibitors are designed to target EGFR exon 20 insertion mutations, which are notoriously resistant to first- and second-generation TKIs[7]. By covalently or non-covalently binding to the mutated kinase domain, the indole-7-carboxamide derivatives halt the aberrant phosphorylation of downstream substrates, effectively shutting down the PI3K-AKT-mTOR (cell survival) and RAS-RAF-MEK-ERK (cell proliferation) signaling cascades[5][6].

EGFR_Pathway EGFR Mutant EGFR / HER2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Indole-7-carboxamide Derivatives Inhibitor->EGFR Kinase Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Signaling cascade of mutant EGFR/HER2 inhibited by indole-7-carboxamide derivatives.

Experimental Methodology: Amide Coupling Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the chemical rationale (causality) and the analytical checkpoint required to verify success.

Step-by-Step Aminolysis Workflow

1. Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of the target primary amine and 1.1 equivalents of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate in a dry solvent mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (ratio 4:1).

  • Causality: DCM provides excellent solubility for the hydrophobic PFP ester, while the highly polar DMF ensures that any amine salts or polar intermediates remain completely dissolved, preventing heterogeneous reaction kinetics.

2. Base-Catalyzed Activation

  • Action: Cool the mixture to 0°C. Dropwise, add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Causality: As the amine attacks the ester, pentafluorophenol (a weak acid, pKa ~5.5) is generated as a byproduct. DIPEA acts as a non-nucleophilic base to scavenge this acidic byproduct, ensuring the reacting amine remains in its unprotonated, nucleophilic state.

3. Analytical Monitoring (Self-Validation)

  • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) and LC-MS at 254 nm.

  • Causality: Both the indole-7-carbonyl moiety and the displaced pentafluorophenol are highly UV-active. LC-MS will confirm the disappearance of the starting mass (m/z 341.24) and the appearance of the desired amide mass, validating the conversion.

4. Reaction Quenching & Workup

  • Action: Dilute the reaction with excess DCM and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: The mildly basic NaHCO₃ wash is critical; it deprotonates the displaced pentafluorophenol byproduct, pulling it entirely into the aqueous phase and leaving the highly pure neutral amide product in the organic layer.

5. Purification

  • Action: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Preparation Dissolve PFP ester & amine in DCM/DMF Step2 2. Activation Add DIPEA (Base) at 0°C to RT Step1->Step2 Step3 3. Monitoring Track aminolysis via TLC/LC-MS Step2->Step3 Step4 4. Quenching Wash with NaHCO3 & Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the aminolysis of the PFP active ester.

References

  • Fisher Scientific. "Phenol esters | Fisher Scientific" (Chemical Properties of CAS 941716-96-7). Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate". Available at:[Link]

  • Kanto Chemical Co., Inc. "Product Details - Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate". Available at: [Link]

  • Google Patents. "US9796712B2 - Heteroaryl compounds for kinase inhibition".
  • Google Patents. "CA2949793A1 - Heteroaryl compounds for kinase inhibition".
  • National Center for Biotechnology Information (NIH/PMC). "Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions". Available at:[Link]

Sources

Exploratory

Comprehensive NMR Characterization of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate: A Technical Guide for Activated Esters

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Pentafluorophenyl (PFP) esters have emerged as premier ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as premier activated intermediates in modern medicinal chemistry and peptide synthesis. Compared to traditional N-hydroxysuccinimide (NHS) esters, PFP esters offer superior hydrolytic stability while maintaining exceptional reactivity toward primary and secondary amines. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) is a highly specialized building block utilized to graft the 1-methylindole-7-carbonyl pharmacophore onto complex drug candidates.

Because the integrity of the activated ester is critical to downstream coupling efficiency, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for this compound, explaining the magnetic causality behind the spectral data and providing a self-validating experimental protocol for analytical scientists.

Structural Dynamics & NMR Causality

As a Senior Application Scientist, it is crucial not merely to record chemical shifts, but to understand the electronic and magnetic environments dictating them. The NMR profile of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is governed by three primary structural features: the electron-rich indole core, the magnetic anisotropy of the C7 carbonyl, and the extreme electronegativity of the PFP ring.

Causality in the 1 H NMR Spectrum

The 1 H NMR spectrum is entirely defined by the 1-methylindole moiety, as the PFP ring is fully substituted with fluorine and thus "silent" in proton NMR.

  • N-Methyl Deshielding: The N-CH 3​ group typically resonates at ~4.00 ppm in the free acid[1]. In the PFP ester, it is slightly deshielded to ~4.05 ppm due to the proximity of the highly electron-withdrawing ester carbonyl at the C7 position.

  • Anisotropic Effects on H-6: The most diagnostic proton in the indole ring is H-6. Because it is situated ortho to the C7 carbonyl group, it lies directly within the deshielding cone of the C=O π -system. This magnetic anisotropy pushes the H-6 resonance significantly downfield to ~8.12 ppm , separating it from the rest of the aromatic envelope.

Causality in the 13 C NMR Spectrum

The 13 C NMR spectrum is complex, characterized by massive carbon-fluorine spin-spin coupling.

  • Carbonyl Upfield Shift: Standard alkyl esters resonate around 167 ppm. However, the extreme electron-withdrawing nature of the pentafluorophenyl group increases the shielding of the carbonyl carbon, shifting it upfield to ~160.2 ppm [2].

  • PFP Ring Splitting: The carbons of the PFP ring exhibit large one-bond coupling constants ( 1JCF​≈250 Hz). The ortho, meta, and para carbons appear as complex doublets of multiplets (dm) between 138 and 142 ppm . The ipso carbon (C-O), lacking a direct fluorine attachment, appears as a multiplet around 125.0 ppm due to long-range 2JCF​ and 3JCF​ coupling.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural characterization, the following protocol is designed as a self-validating system. The presence of specific coupling patterns acts as an internal quality control check against ester hydrolysis.

Step-by-Step NMR Workflow
  • Sample Preparation (Gravimetric Precision): Weigh exactly 15.0 - 20.0 mg of the purified PFP ester. Dissolve completely in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS is mandatory to establish a true 0.00 ppm baseline, preventing calibration drift which can obscure subtle deshielding effects.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz

    • Pulse Sequence: Standard 1D proton (zg30)

    • Parameters: 16 scans (NS), 1.5-second relaxation delay (D1).

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled 13C (zgpg30 with WALTZ-16 decoupling).

    • Parameters: 1024 scans (NS), 2.0-second relaxation delay (D1).

    • Causality: The extended D1 is critical to ensure full relaxation of the quaternary carbons (carbonyl and PFP carbons), which lack attached protons to facilitate rapid dipole-dipole relaxation.

  • Self-Validation Check: In the 1 H spectrum, integrate the N-CH 3​ singlet (set to 3.00). The H-6 doublet of doublets must integrate to exactly 1.00. In the 13 C spectrum, confirm the presence of the highly split PFP carbon signals (~138-142 ppm); their absence immediately indicates that the active ester has hydrolyzed back to the free 1-methylindole-7-carboxylic acid.

Quantitative Data Presentation

The following tables summarize the predicted and empirically grounded chemical shifts for the target compound, serving as a reference standard for analytical verification.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N-CH 3​ 4.05s-3HN-methyl protons
H-3 6.58d3.21HIndole pyrrole ring
H-2 7.12d3.21HIndole pyrrole ring
H-5 7.22t7.81HIndole benzene ring
H-4 7.85dd7.8, 1.01HIndole benzene ring
H-6 8.12dd7.8, 1.01HIndole benzene ring (Deshielded)
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
N-CH 3​ 38.5s-N-methyl carbon
C-3 102.4s-Indole C3
C-7 110.5s-Indole C7 (ipso to carbonyl)
C-5 119.2s-Indole C5
C-ipso (PFP) 125.0m-PFP C-O
C-4 126.8s-Indole C4
C-6 128.5s-Indole C6
C-3a 130.2s-Indole C3a (bridgehead)
C-2 134.1s-Indole C2
C-7a 136.5s-Indole C7a (bridgehead)
C-meta (PFP) 138.2dm~250 ( 1JCF​ )PFP C-F (meta)
C-para (PFP) 139.8dm~250 ( 1JCF​ )PFP C-F (para)
C-ortho (PFP) 141.5dm~250 ( 1JCF​ )PFP C-F (ortho)
C=O 160.2s-Ester carbonyl

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through rigorous NMR validation, ensuring structural integrity before downstream application.

NMR_Workflow cluster_NMR NMR Acquisition & Validation Step1 1-Methylindole-7-carboxylic Acid (Starting Material) Step2 Activation via PFP-OH / EDC (Esterification) Step1->Step2 Coupling Step3 Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (Target Compound) Step2->Step3 Purification Step4 NMR Sample Preparation (CDCl3 + 0.03% TMS) Step3->Step4 Dissolution NMR1H 1H NMR (400 MHz) Validate Indole Core & N-CH3 Step4->NMR1H 1H Acquisition NMR13C 13C NMR (100 MHz) Validate PFP C-F Couplings & C=O Step4->NMR13C 13C Acquisition Validation Structural Confirmation & Archiving NMR1H->Validation Confirm Protons NMR13C->Validation Confirm Carbons

Caption: Workflow from esterification to rigorous NMR structural validation.

References

  • Title: US6303593B1 - 3-thienyl and 3-furanyl pyrrolidine modulators of chemokine receptor activity Source: Google Patents URL
  • Title: Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Foundational

Mechanism of Active Ester Formation for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Executive Summary The synthesis of complex indole-containing therapeutics frequently requires the formation of stable amide bonds from sterically hindered precursors. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex indole-containing therapeutics frequently requires the formation of stable amide bonds from sterically hindered precursors. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) [1] serves as a highly reactive, pre-activated building block designed to overcome the intrinsic steric and electronic challenges of 1-methyl-1H-indole-7-carboxylic acid.

This technical guide explores the mechanistic pathways, kinetic advantages, and validated experimental protocols for synthesizing this specific pentafluorophenyl (Pfp) ester. By isolating the activation step from the final amidation, researchers can achieve high-yielding conjugations while minimizing side reactions and preserving chiral integrity in downstream applications[2].

Structural Context & Causality of Experimental Choices

The Steric Challenge of the 7-Position

1-Methyl-1H-indole-7-carboxylic acid presents a unique topological challenge. The carboxyl group at the C7 position is situated in close spatial proximity to the N1-methyl group. This "peri-like" steric clash significantly hinders the approach of bulky coupling reagents and incoming amine nucleophiles during direct amidation.

Why Pentafluorophenyl (Pfp) Esters?

To bypass this steric hindrance, the carboxylic acid must be converted into an active ester with an exceptionally strong leaving group. While N-hydroxysuccinimide (NHS) esters are common, Pfp esters are chosen for this specific substrate due to three causal factors:

  • Hyper-Electrophilicity: The strong electron-withdrawing nature of the five fluorine atoms renders the ester carbonyl highly susceptible to nucleophilic attack, effectively lowering the activation energy required to overcome the N1-methyl steric bulk[3].

  • Hydrolytic Stability: Pfp esters are significantly less susceptible to spontaneous hydrolysis in aqueous or semi-aqueous environments compared to NHS esters, allowing for longer reaction times or storage without degradation[4].

  • Kinetic Superiority: Kinetic studies demonstrate that the relative coupling rate of Pfp esters (OPFP) is vastly superior to other active esters, with a reported ratio of 111:3.4:1 for OPFP : OPCP (pentachlorophenyl) : ONp (p-nitrophenyl)[2].

Mechanistic Pathways of Pfp Esterification

The formation of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate proceeds via a nucleophilic acyl substitution pathway[5]. Depending on the chosen reagents, the activation of the carboxylate can occur through different intermediates.

Pathway A: Carbodiimide-Mediated Activation (Standard)

The most reliable method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Activation: The 1-methyl-1H-indole-7-carboxylic acid attacks the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Pentafluorophenol (PfpOH) attacks the electrophilic carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate[3][5].

  • Collapse & Expulsion: The tetrahedral intermediate collapses, expelling a stable urea byproduct (e.g., DCU) and yielding the target Pfp ester.

Mechanism A 1-Methyl-1H-indole- 7-carboxylic acid C O-Acylisourea Intermediate A->C + B (Activation) B Carbodiimide (e.g., EDC/DCC) E Tetrahedral Intermediate C->E + D (Nucleophilic Attack) D Pentafluorophenol (PfpOH) F Pentafluorophenyl 1-methyl- 1H-indole-7-carboxylate E->F (Collapse) G Urea Byproduct E->G (Leaving Group)

Caption: Mechanistic pathway of carbodiimide-mediated pentafluorophenyl ester formation.

Pathway B: Acid Chloride / Mixed Anhydride Route

For substrates where carbodiimide coupling is too slow, the indole-7-carboxylic acid can be reacted with thionyl chloride (SOCl₂) to form an acid chloride intermediate. Subsequent trapping with PfpOH in the presence of a mild base (like N-methylmorpholine) yields the ester rapidly[3][5].

Pathway C: Electrochemical Oxyl-Radical Synthesis (Emerging)

Recent advancements have demonstrated the direct electrochemical synthesis of Pfp esters without exogenous dehydrating agents. This involves the anodic activation of PfpOH into an oxyl radical, which leverages both its native O-nucleophilicity and oxidation-induced C-electrophilicity to promote esterification via a unique SNAr/SNAc cascade[6].

Quantitative Data & Reagent Selection

To design a self-validating and highly efficient protocol, the selection of the coupling reagent must be data-driven. Below is a summary of the kinetic and operational parameters governing Pfp ester formation.

Table 1: Kinetic & Stability Comparison of Active Esters
Active Ester TypeLeaving GroupRelative Coupling RateHydrolytic StabilityPrimary Use Case
OPFP (Pfp) Pentafluorophenoxide111HighSterically hindered amidation, SPPS
OPCP (Pcp) Pentachlorophenoxide3.4ModerateLegacy peptide synthesis
ONp (p-Nitrophenyl) p-Nitrophenoxide1HighSlow, controlled bioconjugation
NHS N-Hydroxysuccinimide~50Low (Prone to hydrolysis)Aqueous bioconjugation

Data derived from comparative kinetic studies on active ester reactivity[2][4].

Table 2: Coupling Reagent Selection Matrix for Pfp Esterification
ReagentByproductWorkup StrategyCausality for Selection
DCC Dicyclohexylurea (DCU)Filtration (DCU is insoluble in DCM)Ideal for scalable synthesis; precipitation of DCU self-validates reaction progress.
EDC·HCl 1-[3-(Dimethylamino)propyl]-3-ethylureaAqueous extraction (Water soluble)Preferred when the Pfp ester product is highly soluble in organic solvents, simplifying purification.
SOCl₂ SO₂, HCl (gases)Evaporation / Basic washBest for extremely hindered acids where O-acylisourea formation fails.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The appearance of precipitates or specific TLC shifts acts as built-in quality control checkpoints.

Protocol 1: Carbodiimide-Mediated Synthesis (DCC Method)

This method is highly recommended for synthesizing Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate due to the ease of removing the DCU byproduct[2].

Materials:

  • 1-methyl-1H-indole-7-carboxylic acid (1.0 eq)

  • Pentafluorophenol (PfpOH) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1.0 eq of 1-methyl-1H-indole-7-carboxylic acid and 1.1 eq of PfpOH in anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Carbodiimide activation is exothermic; cooling prevents the formation of unreactive N-acylurea side products.

  • Activation: Add 1.1 eq of DCC portion-wise over 10 minutes.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature naturally. Stir overnight.

  • Self-Validation (Filtration): A white precipitate (DCU) will form, indicating successful activation and intermediate collapse. Filter the mixture through a Celite pad to remove the DCU[2].

  • Workup: Wash the filtrate sequentially with saturated aqueous NaHCO₃ (to remove excess acid and PfpOH) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (e.g., EtOAc/Hexane) to yield the pure active ester.

Workflow Step1 1. Dissolve Indole-7-carboxylic acid & PfpOH in anhydrous DCM Step2 2. Cool to 0 °C to control exothermic activation Step1->Step2 Step3 3. Add Coupling Agent (DCC) portion-wise Step2->Step3 Step4 4. Stir 1h at 0 °C, then warm to RT (Monitor via TLC) Step3->Step4 Step5 5. Filter precipitated DCU Byproduct (Self-validation step) Step4->Step5 Step6 6. Aqueous Workup & Concentration to yield pure Pfp Ester Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing the Pfp active ester.

Protocol 2: Acid Chloride Route (For Highly Recalcitrant Substrates)

If the N1-methyl steric hindrance completely blocks the carbodiimide approach, the acid chloride route forces activation[3].

  • Chlorination: Dissolve the indole-7-carboxylic acid in DCM. Slowly add Thionyl Chloride (SOCl₂, 4.0 eq) and a catalytic drop of DMF. Stir at room temperature for 3 hours.

  • Concentration: Remove excess SOCl₂ and DCM in vacuo to isolate the crude acid chloride.

  • Esterification: Redissolve the acid chloride in anhydrous DCM. Add PfpOH (1.5 eq) and a mild base (e.g., N-methylmorpholine, 1.5 eq). Stir overnight.

  • Workup: Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the ester[3].

Conclusion

The synthesis of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is a critical enabling step for the derivatization of sterically hindered indole scaffolds. By leveraging the hyper-electrophilicity and hydrolytic stability of the pentafluorophenoxy leaving group, researchers can bypass the topological constraints imposed by the N1-methyl group. Adhering to the mechanistically grounded protocols outlined above ensures high-purity, self-validating workflows essential for rigorous drug development and bioconjugation applications.

References

Sources

Exploratory

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate: Safety, Handling, and Mechanistic Insights in Bioconjugation

Executive Summary Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is a highly reactive, pre-activated ester utilized in advanced organic synthesis, peptide elongation, and bioconjugation[1]. By leveraging the profound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is a highly reactive, pre-activated ester utilized in advanced organic synthesis, peptide elongation, and bioconjugation[1]. By leveraging the profound electron-withdrawing capabilities of the pentafluorophenoxy leaving group, this compound facilitates rapid, racemization-free amide bond formation[2]. This technical whitepaper details its physicochemical properties, outlines critical safety and handling guidelines based on its 3[3], and provides a field-validated, self-validating protocol for its application in synthetic workflows.

Physicochemical Profiling & Identification

Understanding the physical properties of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is essential for precise stoichiometric calculations and reaction planning. The following table summarizes its core quantitative data.

PropertyValue
Chemical Name Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate
CAS Number 941716-96-7[3][4]
Molecular Formula C₁₆H₈F₅NO₂[3]
Molecular Weight 341.23 g/mol [3]
Physical Form Solid / Crystalline Powder[3]
Melting Point 108.5°C – 109.5°C[5]

Safety Data Sheet (SDS) Synopsis & Hazard Mitigation

Based on the Globally Harmonized System (GHS) and 3[3], this compound requires stringent handling protocols to ensure operator safety and environmental protection.

  • Hazard Classification:

    • Acute Toxicity - Oral: Category 4 (H302)

    • Skin Corrosion/Irritation: Category 2 (H315)

    • Serious Eye Damage/Irritation: Category 2 (H319)

    • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (H335)[3]

  • Causality of Hazards: The highly reactive nature of the activated ester means it can readily undergo nucleophilic attack by moisture or biological nucleophiles (e.g., proteins in the skin or respiratory tract), leading to localized irritation. Furthermore, trace hydrolysis releases pentafluorophenol, a known toxic and irritating byproduct[1].

  • Handling & PPE: All manipulations must be performed in a certified fume hood to avoid dust formation and inhalation[3]. Operators must don nitrile gloves, safety goggles, and a laboratory coat.

  • First Aid & Spill Response: In the event of skin or eye contact, immediately rinse with copious amounts of water for at least 15 minutes[3]. For spills, sweep up mechanically while avoiding dust generation, place in a sealed container, and dispose of as hazardous chemical waste[3].

Mechanistic Insights: The Superiority of PFP Esters in Amide Coupling

In peptide synthesis and bioconjugation, the choice of activated ester dictates the reaction's efficiency and the stability of the intermediate. Pentafluorophenyl (PFP) esters offer distinct mechanistic advantages over traditional N-hydroxysuccinimide (NHS) esters[1][6].

  • Electrophilic Activation: The five highly electronegative fluorine atoms exert a strong inductive pull (-I effect) on the aromatic ring. This dramatically lowers the electron density at the ester carbonyl carbon, rendering it highly susceptible to nucleophilic attack by primary and secondary amines[1].

  • Hydrolytic Stability: While NHS esters are prone to rapid hydrolysis in aqueous buffers, PFP esters exhibit remarkable hydrolytic stability. They can remain intact for extended periods in aqueous or biphasic media, allowing for higher conjugation yields when modifying proteins or water-soluble peptides[6].

  • Racemization Suppression: The leaving group (pentafluorophenolate) is an excellent, stable anion due to charge delocalization and inductive stabilization. Its rapid departure minimizes the lifetime of the tetrahedral intermediate, effectively suppressing oxazolone formation and subsequent racemization of chiral centers[1][2].

Experimental Workflow: Amide Bond Formation Protocol

The following protocol outlines a self-validating system for coupling Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate with a target primary amine[1][2].

Step 1: Reagent Preparation
  • Action: Dissolve 1.0 equivalent of the target amine in an anhydrous, polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (N₂ or Ar).

  • Causality: Anhydrous conditions prevent premature hydrolysis of the PFP ester, ensuring maximum atom economy and preventing the formation of unreactive carboxylic acid dead-ends[1].

Step 2: Base Addition
  • Action: Add 1.2 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA deprotonates the amine salt to generate the free nucleophile and neutralizes the acidic pentafluorophenol byproduct formed during the reaction, driving the thermodynamic equilibrium forward[1].

Step 3: Ester Addition & Coupling
  • Action: Add 1.1 equivalents of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate to the stirring solution. Allow the reaction to proceed at room temperature for 1–4 hours[1].

  • Self-Validation: Monitor the reaction via LC-MS or TLC. The disappearance of the PFP ester mass (m/z 341.23) and the appearance of the product mass confirms successful coupling. The release of free pentafluorophenol serves as a stoichiometric indicator of reaction progress[1].

Step 4: Workup and Purification
  • Action: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine[1].

  • Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash deprotonates and extracts the pentafluorophenol byproduct into the aqueous layer, leaving the purified 1-methyl-1H-indole-7-carboxamide conjugate in the organic phase[1].

Workflow Visualization

G PFP_Ester Pentafluorophenyl 1-methyl-1H-indole- 7-carboxylate (PFP Ester) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) PFP_Ester->Intermediate Nucleophilic Addition Amine Target Amine (Peptide/Protein) Amine->Intermediate Amine Attack Base Base Catalyst (DIPEA/TEA) Base->Intermediate Deprotonation Conjugate Stable Amide Conjugate (1-methyl-1H-indole-7-carboxamide) Intermediate->Conjugate Elimination (Amide Bond Formation) Byproduct Pentafluorophenol (Leaving Group) Intermediate->Byproduct Leaving Group Departure

Amide bond formation workflow using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

Conclusion

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate stands as a highly efficient reagent for amide bond formation, offering superior hydrolytic stability and reactivity compared to traditional coupling agents[2][6]. By adhering to the outlined safety guidelines and mechanistic protocols, researchers can achieve high-yielding, racemization-free bioconjugates and synthetic peptides.

References

  • [3] Title: SAFETY DATA SHEET - Fisher Scientific (Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate) Source: Fisher Scientific URL:

  • [4] Title: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | 941716-96-7 Source: ChemicalBook URL:

  • [5] Title: Paenibacillus gordonae KWIK-STIKTM (Melting Point Data) Source: Kanto Chemical Co., Inc. URL:

  • [1] Title: The Chemistry of Pentafluorophenyl Active Esters for Amide Bond Formation: An In-depth Technical Guide Source: BenchChem URL:

  • [6] Title: Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation Source: Thieme Connect (Synlett) URL:

  • [2] Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction Source: ACS Publications (Organic Process Research & Development) URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Advanced Synthesis Protocol: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate for Amide Bond Activation Executive Rationale and Mechanistic Insight The formation of stable amide bonds is a foundational transformation i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate for Amide Bond Activation

Executive Rationale and Mechanistic Insight

The formation of stable amide bonds is a foundational transformation in synthetic organic chemistry, medicinal chemistry, and bioconjugation[1]. While standard coupling agents (e.g., HATU, PyBOP) are effective for in situ activation, the isolation of pre-activated esters offers superior control over complex synthetic workflows. Pentafluorophenyl (PFP) active esters have emerged as highly efficient reagents, often outperforming N-hydroxysuccinimide (NHS) esters due to their enhanced resistance to premature aqueous hydrolysis and superior reactivity with primary and secondary amines[1].

The target molecule, Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) [2], serves as an activated pharmacophore building block. The strong electron-withdrawing nature of the pentafluorophenyl ring significantly increases the electrophilicity of the indole-7-carbonyl carbon[1]. During aminolysis, the pentafluorophenolate anion acts as an exceptional leaving group, driving the reaction to completion with high fidelity[1].

To synthesize this active ester, a carbodiimide-mediated coupling strategy is employed[1]. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) rather than standard DCC (N,N'-Dicyclohexylcarbodiimide)[1]. The causality behind this choice is purification efficiency: EDC produces a water-soluble urea byproduct that is easily removed during standard aqueous workup, preventing the notorious contamination issues associated with the insoluble dicyclohexylurea (DCU) generated by DCC[3].

Reaction Workflow and Pathway

G A 1-Methyl-1H-indole-7-carboxylic acid (Starting Material) C O-Acylisourea Intermediate (Highly Reactive) A->C EDC·HCl activation B Pentafluorophenol (PFP-OH) + EDC·HCl + DMAP B->C D Pentafluorophenyl 1-methyl-1H-indole- 7-carboxylate (Target) C->D PFP-OH attack (- Urea byproduct) E Aqueous Workup (Removes Urea & DMAP) D->E F Purified PFP Ester E->F Organic layer concentration

Caption: Mechanistic workflow for the carbodiimide-mediated synthesis of the PFP active ester.

Quantitative Data: Stoichiometry and Reagents

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
1-Methyl-1H-indole-7-carboxylic acid175.191.001.75 gLimiting Reagent
Pentafluorophenol (PFP-OH)184.061.102.02 gNucleophile / Activating Group[1]
EDC·HCl191.701.202.30 gCarbodiimide Coupling Agent[1]
4-Dimethylaminopyridine (DMAP)122.170.100.12 gNucleophilic Catalyst
Anhydrous Dichloromethane (DCM)84.93N/A50 mLReaction Solvent[1]

Step-by-Step Experimental Protocol

Phase 1: System Preparation and Activation

  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the highly reactive O-acylisourea intermediate.

  • Dissolution: Add 1-methyl-1H-indole-7-carboxylic acid (1.75 g, 10.0 mmol) and pentafluorophenol (2.02 g, 11.0 mmol) to the flask[1].

  • Solvation: Inject 50 mL of anhydrous Dichloromethane (DCM) and stir until the reagents are fully dissolved or form a fine, uniform suspension[1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[1]. Causality Note: Coupling agents like EDC can trigger the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct. Maintaining a 0 °C environment during the initial activation phase kinetically suppresses this unwanted side reaction.

Phase 2: Coupling Execution 5. Catalyst Addition: Add DMAP (0.12 g, 1.0 mmol) to the cooled solution. DMAP acts as an acyl transfer catalyst, accelerating the reaction between the sterically hindered indole-7-carbonyl and the bulky PFP-OH. 6. Coupling Agent Addition: Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes to manage any minor exothermic effects[1]. 7. Reaction Propagation: Remove the ice bath after 30 minutes. Allow the reaction mixture to gradually warm to ambient room temperature (20–25 °C) and stir continuously for 12 to 16 hours[1].

Phase 3: Workup and Self-Validating Isolation 8. Reaction Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system[1]. The starting carboxylic acid should be completely consumed, replaced by a higher-Rf UV-active spot corresponding to the PFP ester. 9. Quenching: Dilute the reaction mixture with an additional 50 mL of DCM. 10. Aqueous Washing (Crucial Step):

  • Wash the organic layer with 1.0 M HCl (2 × 50 mL). Causality Note: This protonates and extracts the DMAP catalyst and the water-soluble urea byproduct generated by EDC.
  • Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 50 mL). Causality Note: This removes any unreacted starting carboxylic acid and excess pentafluorophenol (which is mildly acidic)[1].
  • Wash with saturated aqueous Sodium Chloride (brine) (1 × 50 mL) to pre-dry the organic layer.
  • Drying and Concentration: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄)[1]. Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
  • Purification: While the crude product is often >90% pure following the aqueous workup, analytical-grade purity for sensitive downstream peptide synthesis can be achieved by recrystallization from a minimal amount of hot hexanes/ethyl acetate, or via flash column chromatography (silica gel, gradient elution of Hexanes to 10% EtOAc in Hexanes).

Characterization and Storage

  • Storage: The isolated Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate should be stored in a tightly sealed, desiccated amber vial at -20 °C. While PFP esters are more stable than NHS esters, prolonged exposure to atmospheric moisture will eventually lead to hydrolysis back to the free carboxylic acid[1].

  • Validation: Confirm structural integrity via ¹H-NMR (look for the characteristic N-methyl singlet ~3.8 ppm and the indole aromatic protons) and ¹⁹F-NMR (which will display three distinct multiplets for the ortho, meta, and para fluorine atoms of the PFP ring).

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Amide bond formation using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate active ester

An Application Guide to Amide Bond Formation Using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate Introduction: The Central Role of the Amide Bond and the Power of Active Esters The formation of a stable amide bond i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Bond Formation Using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Introduction: The Central Role of the Amide Bond and the Power of Active Esters

The formation of a stable amide bond is a cornerstone of synthetic chemistry, underpinning the construction of molecules from peptides and proteins to advanced pharmaceuticals and polymers.[1][2] While conceptually simple, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. The use of "active esters" is a premier strategy for this activation, where the carboxyl group is converted into a more reactive form to facilitate nucleophilic attack by an amine.[2][3]

Among the arsenal of activating groups, pentafluorophenyl (PFP) esters have emerged as exceptionally powerful tools.[2][4] Their high reactivity is driven by the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which renders the ester's carbonyl carbon highly electrophilic.[1][3] This, combined with the fact that pentafluorophenolate is an excellent leaving group, promotes rapid and efficient amide bond formation under mild conditions.[1][5]

This guide focuses on a specific and highly relevant active ester, Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate . This reagent combines the proven efficacy of PFP activation with the 1-methyl-1H-indole-7-carboxylic acid scaffold, a common motif in medicinal chemistry. The N-methylation of the indole ring prevents potential side reactions at the indole nitrogen, ensuring that acylation occurs exclusively via the active ester. This document provides a deep dive into the underlying chemistry, detailed protocols for its application, and practical guidance for researchers, scientists, and drug development professionals.

Core Principles: The Superior Chemistry of PFP Esters

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFP ester. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, expelling the stable pentafluorophenolate anion and yielding the desired, stable amide bond.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Dissolve Amine in Anhydrous Solvent react 3. Combine Reactants (Stir at RT, 1-4h) prep_amine->react prep_ester 2. Dissolve PFP Ester in Anhydrous Solvent prep_ester->react monitor 4. Monitor Progress (TLC or LC-MS) react->monitor quench 5. Aqueous Workup (Wash with 1M HCl, sat. NaHCO₃) monitor->quench purify 6. Purify Product (Column Chromatography) quench->purify char 7. Characterize Final Product (NMR, MS) purify->char

General experimental workflow for amide synthesis using PFP esters.<[2]/center>
Materials and Reagents
  • Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (M.W. 341.25 g/mol )

  • Amine Substrate (R-NH₂ or R₂NH) : Primary or secondary amine.

  • Anhydrous Solvent : Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). [1]The choice depends on substrate solubility.

  • Base (Optional) : Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Required if the amine is provided as a hydrochloride or other salt. [2]* Workup Solutions : 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine.

  • Drying Agent : Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Purification : Silica gel for column chromatography and appropriate elution solvents (e.g., ethyl acetate/hexane).

Step-by-Step Methodology
  • Preparation of Amine Solution : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equivalent) in the selected anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1 M.

    • Causality Note : Using an anhydrous solvent is critical to prevent competitive hydrolysis of the highly reactive PFP ester, which would deactivate the reagent and lower the yield. [4]

  • Addition of Base (If Necessary) : If your amine is an ammonium salt (e.g., R-NH₃⁺Cl⁻), add a non-nucleophilic base like DIPEA or TEA (1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to liberate the free amine. [2]

  • Initiate the Reaction : To the stirring amine solution, add a solution of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (1.0-1.2 equivalents) dissolved in a minimal amount of the same anhydrous solvent.

    • Expert Insight : While a 1:1 stoichiometry is theoretical, using a slight excess of the PFP ester (e.g., 1.05 eq) can help drive the reaction to completion, especially if the amine is precious.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. The coupling is typically rapid and often complete within 1-4 hours. [2]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the limiting reagent.

  • Aqueous Workup : Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM). Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove unreacted amine and any basic additives).

    • Saturated NaHCO₃ (to remove the pentafluorophenol byproduct and any acidic impurities).

    • Brine (to remove residual water).

    • Self-Validation : Each wash removes specific classes of impurities. The acidic wash removes bases, and the basic wash removes the acidic pentafluorophenol leaving group (pKa ≈ 5.5). [5]

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product. [2]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the final amide product. [2]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of PFP ester. 2. Amine is not sufficiently nucleophilic. 3. Amine salt was used without a base.1. Ensure all glassware is flame-dried and use high-purity anhydrous solvents. [5] 2. Gently heat the reaction (e.g., to 40 °C). For very unreactive amines, consider adding 1-Hydroxybenzotriazole (HOBt) as a catalyst. [2] 3. Add 1.1-1.2 equivalents of a non-nucleophilic base like DIPEA. [2]
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance around the amine.1. Allow the reaction to run for a longer period (e.g., overnight at room temperature). [1] 2. Increase the reaction temperature or use a less sterically demanding solvent.
Side Product Formation 1. Presence of other nucleophiles (e.g., water, alcohol). 2. Di-acylation if the amine has multiple reactive sites.1. Use anhydrous conditions and high-purity reagents. 2. Use a limiting amount of the PFP ester or employ appropriate protecting groups on the amine substrate.

Conclusion

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate stands as a highly effective and reliable reagent for modern amide bond synthesis. It leverages the superior reactivity and stability of PFP ester chemistry, offering significant advantages in efficiency, reaction speed, and operational simplicity. [4][6]For professionals in drug discovery and chemical research, the adoption of this pre-activated indole building block can streamline synthetic workflows, improve yields, and accelerate the development of complex molecular architectures.

References

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC. (2021).
  • Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide. (n.d.). BenchChem.
  • The Chemistry of Pentafluorophenyl Active Esters for Amide Bond Formation: An In-depth Technical Guide. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters. (n.d.). BenchChem.
  • Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. (n.d.). Survival Technologies Ltd.
  • Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).
  • PFP Esters: A Superior Choice for Amide Bond Formation in Research and Drug Development. (n.d.). BenchChem.
  • Pentafluorophenyl esters. (n.d.). Grokipedia.
  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence. (n.d.).
  • Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. (n.d.). BroadPharm.
  • Instructions for the use of the Mal-(PEG)n-PFP Ester. (n.d.). BroadPharm.
  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • PEG PFP Ester Reagents. (2022). BroadPharm.
  • Chemoselective N-acylation of indoles using thioesters as acyl source - PMC. (n.d.).
  • Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.).
  • (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. (n.d.).
  • Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. (2011). Journal of the American Chemical Society.

Sources

Method

Bioconjugation techniques utilizing Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Application Note: Advanced Amine-Targeted Bioconjugation Using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate Executive Summary & Mechanistic Rationale The covalent modification of biomolecules via amine-reactive cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amine-Targeted Bioconjugation Using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Executive Summary & Mechanistic Rationale

The covalent modification of biomolecules via amine-reactive crosslinkers is a cornerstone of bioconjugation, antibody-drug conjugate (ADC) development, and fluorescent labeling. While N-hydroxysuccinimide (NHS) esters have historically dominated this space, their susceptibility to rapid aqueous hydrolysis often leads to low conjugation efficiencies and heterogeneous product mixtures[1].

Pentafluorophenyl (PFP) esters, such as Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) , offer a mechanistically superior alternative. The strong electron-withdrawing nature of the five fluorine atoms renders the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic acyl substitution by unprotonated primary amines[2]. Concurrently, the extreme hydrophobicity of the pentafluorophenyl leaving group creates a localized steric and hydrophobic shield, drastically reducing the rate of spontaneous hydrolysis in aqueous buffers compared to NHS esters[3].

In this specific reagent, the 1-methyl-1H-indole-7-carboxylate moiety serves as a highly stable, UV-active pharmacophore and hydrophobic tag. Indole derivatives are frequently utilized to probe protein-protein interactions, modify binding pocket affinities via tryptophan-like stacking, or serve as precursors for complex ADC payloads.

Comparative Kinetics: PFP vs. NHS Esters

The decision to transition from an NHS ester to a PFP ester is driven by the need for stoichiometric control and hydrolytic stability. In standard conjugation buffers (pH 7.5–8.5), NHS esters often hydrolyze within minutes, requiring large molar excesses (up to 10-20x) to drive the reaction to completion. PFP esters, however, maintain their integrity for hours in similar conditions, allowing for near-equimolar additions and minimizing the generation of unreactive acidic byproducts[4]. Furthermore, PFP esters have been shown to exhibit preferential labeling kinetics, such as selectively modifying the light chains of native monoclonal antibodies, thereby reducing aggregation and improving conjugate brightness[5].

Table 1: Kinetic and Physicochemical Comparison of Active Esters

ParameterPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterCausality / Impact on Workflow
Aqueous Half-Life (pH 8.0) > 2–3 Hours< 20 MinutesPFP allows for longer incubation times and lower molar equivalents[3].
Reactivity to Primary Amines Exceptionally HighHighPFP's highly electrophilic carbonyl drives rapid amide bond formation[2].
Leaving Group pKa ~5.5 (Pentafluorophenol)~4.6 (N-Hydroxysuccinimide)Both act as excellent leaving groups, but PFP limits basic transesterification.
Solubility Profile Highly HydrophobicHydrophilic / Water-SolublePFP reagents require initial dissolution in anhydrous DMSO or DMF[2].
Byproduct Toxicity Pentafluorophenol (requires removal)N-Hydroxysuccinimide (benign)Dictates the necessity of rigorous size-exclusion chromatography post-reaction.

Self-Validating Bioconjugation Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates an orthogonal in-process control (IPC) using a colorimetric amine assay to verify conjugation independently of the indole payload's UV absorbance.

Phase I: Reagent Preparation & Quality Control

Causality Check: PFP esters are moisture-sensitive during long-term storage. Introducing water into the stock solution will cause premature hydrolysis[3].

  • Protein Preparation: Dissolve or buffer-exchange the target protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Critical: Avoid Tris or glycine buffers, as their primary amines will competitively quench the PFP ester.

  • Concentration Validation: Quantify the protein concentration via UV-Vis at 280 nm. Ensure a concentration of 1–5 mg/mL to favor bimolecular reaction kinetics over hydrolysis.

  • PFP Reagent Solubilization: Equilibrate the Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate vial to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous, amine-free DMSO or DMF to create a 10 mM stock solution.

Phase II: Conjugation Reaction
  • Molar Ratio Calculation: Calculate the required volume of the PFP stock solution to achieve a 3:1 to 5:1 molar excess of PFP reagent to target protein. (Note: This is significantly lower than the 10:1+ ratio typically required for NHS esters).

  • Addition: Slowly add the PFP stock solution to the protein solution while vortexing gently. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5-10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours.

  • Self-Validation Step (In-Process Control): At T=0 and T=60 minutes, extract a 5 µL aliquot and react it with a fluorescamine or TNBSA assay. A successful conjugation will show a quantifiable reduction in primary amine fluorescence/absorbance at T=60 compared to T=0, confirming covalent modification before proceeding to purification.

Phase III: Purification and Payload Deconvolution
  • Desalting: Remove unreacted PFP ester, hydrolyzed 1-methyl-1H-indole-7-carboxylic acid, and the pentafluorophenol leaving group using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • Degree of Labeling (DOL) Calculation: The 1-methyl-1H-indole moiety absorbs strongly in the UV region (typically overlapping with the protein at 280 nm, with distinct shoulders depending on the solvent). To calculate the DOL, measure the absorbance of the purified conjugate at 280 nm and the specific λmax​ of the indole derivative. Use the following corrected equation to account for the indole's contribution to the protein's 280 nm absorbance:

    ProteinConcentration(M)=ϵprotein​A280​−(Aindole_max​×CF)​

    Where CF (Correction Factor) is the ratio of the indole's absorbance at 280 nm to its absorbance at its λmax​ .

Workflow Visualization

BioconjugationWorkflow Start Target Protein/Peptide (Primary Amines, pH 8.0) Reaction Nucleophilic Acyl Substitution (RT, 1-2 hours) Start->Reaction Reagent PFP 1-methyl-1H-indole-7-carboxylate (in anhydrous DMSO/DMF) Reagent->Reaction Buffer Amine-Free Buffer (e.g., PBS or Borate) Buffer->Reaction Validation1 In-Process Control (TNBSA/Fluorescamine Assay) Reaction->Validation1 Confirm Amine Depletion Purification Size Exclusion Chromatography (Desalting/Dialysis) Validation1->Purification Proceed if Validated Validation2 LC-MS & UV-Vis Analysis (Determine DOL) Purification->Validation2 Pure Conjugate

Figure 1: Workflow for amine-targeted bioconjugation using Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

Analytical Validation via LC-MS

While UV-Vis provides a rapid estimation of the DOL, intact mass spectrometry (LC-MS) is the gold standard for validating the structural integrity of the bioconjugate[4].

  • Methodology: Inject the purified conjugate onto a reverse-phase C4 or C8 column coupled to an ESI-TOF mass spectrometer.

  • Data Interpretation: Deconvolute the raw m/z spectra to obtain the intact mass. The addition of each 1-methyl-1H-indole-7-carbonyl moiety will result in a mass shift of +157.17 Da (Molecular weight of the payload minus the loss of a proton during amide bond formation). The distribution of these mass peaks will reveal the exact stoichiometry (e.g., +1, +2, +3 payloads) and the homogeneity of the conjugation.

References

  • Konc, J. et al. "Use of Benzoylacrylic-labelled Oligonucleotides for Site-specific Protein Conjugates." Aboligo. Available at:[Link]

  • Lawrence, J., & Emrick, T. "Pentafluorophenyl Ester-Functionalized Nanoparticles as a Versatile Platform for Selective and Covalent Inter-nanoparticle Coupling." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates." Available at:[Link]

Sources

Application

Application Notes and Protocols for the Reaction of Primary Amines with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Pentafluorophenyl Esters in Amide Bond Synthesis The formation of a stable amide bond is a cornerstone of modern sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pentafluorophenyl Esters in Amide Bond Synthesis

The formation of a stable amide bond is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The reaction of a carboxylic acid with a primary amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid moiety. Among the various methods for carboxylic acid activation, the use of pentafluorophenyl (PFP) esters has emerged as a superior strategy.[1][2] PFP esters are highly reactive acylating agents that offer significant advantages over other activated esters, such as N-hydroxysuccinimide (NHS) esters, including enhanced reactivity and greater stability towards hydrolysis.[3][4]

This technical guide provides a comprehensive overview of the reagents and conditions for the reaction of primary amines with a specific PFP ester, Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate. This compound is a valuable building block for the synthesis of a variety of molecules, particularly those incorporating the privileged 1-methyl-1H-indole-7-carboxamide scaffold, which is of interest in the development of novel therapeutics.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanism of Action: A Nucleophilic Acyl Substitution Reaction

The reaction between a primary amine and Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate.

  • Intermediate Collapse and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the pentafluorophenolate anion, which is an excellent leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[5]

  • Proton Transfer: A final proton transfer step, often facilitated by a base or another amine molecule, yields the stable amide product and a protonated base.

The high reactivity of PFP esters is attributed to the significant electron-withdrawing effect of the pentafluorophenyl group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]

Visualizing the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the reaction of a primary amine with a PFP ester.

Key Reagents and Conditions

The successful formation of the desired 1-methyl-1H-indole-7-carboxamide requires careful consideration of the following reagents and reaction parameters:

ParameterRecommendationRationale
Solvent Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN).These solvents effectively dissolve both the PFP ester and the primary amine without participating in the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive PFP ester.
Base (Optional) A non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).A base is often added to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[7] It is particularly important if the primary amine is used as a salt (e.g., hydrochloride salt).
Stoichiometry A slight excess of the primary amine (1.1-1.5 equivalents) is often used.This ensures the complete consumption of the more valuable PFP ester.
Temperature Typically room temperature (20-25 °C).The high reactivity of PFP esters generally allows the reaction to proceed efficiently at ambient temperature. In some cases, gentle heating (e.g., to 40-50 °C) may be employed to accelerate the reaction with less nucleophilic amines.
Reaction Time 1-12 hours.The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Solution-Phase Synthesis of a 1-methyl-1H-indole-7-carboxamide

This protocol provides a general procedure for the reaction of a primary amine with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate in solution.

Materials:

  • Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (1.0 eq)

  • Primary amine (1.1-1.5 eq)

  • Anhydrous DMF (or other suitable aprotic solvent)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq, if using the amine salt)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (1.0 eq).

  • Dissolution: Dissolve the PFP ester in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Addition of Amine: Add the primary amine (1.1-1.5 eq) to the stirred solution. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Addition of Base (if necessary): If the primary amine is in the form of a salt, add the non-nucleophilic base (1.5-2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting PFP ester is consumed (typically 1-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid if hydrolysis occurred and the pentafluorophenol byproduct), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-indole-7-carboxamide.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reaction Setup: - Add PFP ester to flask under N₂ B 2. Dissolution: - Dissolve PFP ester in anhydrous DMF A->B C 3. Reagent Addition: - Add primary amine - Add base (if needed) B->C D 4. Reaction: - Stir at room temperature C->D E 5. Monitoring: - TLC or LC-MS D->E Monitor progress F 6. Workup: - Dilute with EtOAc - Aqueous washes (HCl, NaHCO₃, brine) E->F Reaction complete G 7. Isolation: - Dry organic layer - Concentrate in vacuo F->G H 8. Purification: - Silica gel chromatography G->H I 9. Characterization: - NMR, MS, etc. H->I

Caption: A typical experimental workflow for the synthesis of a 1-methyl-1H-indole-7-carboxamide.

Troubleshooting and Considerations

  • Low Yield:

    • Hydrolysis of PFP ester: Ensure all reagents and solvents are strictly anhydrous.

    • Incomplete reaction: Consider increasing the reaction time or gently heating the reaction mixture. For sterically hindered or electron-deficient amines, a more forcing condition might be necessary.[8]

    • Suboptimal workup: Ensure the pH of the aqueous washes is appropriate to remove byproducts without affecting the desired product.

  • Side Reactions:

    • Diacylation of the primary amine: This is generally not a significant issue with a slight excess of the amine.

    • Racemization: PFP esters are known to minimize racemization, especially when compared to other coupling methods.

  • Purification Challenges:

    • The pentafluorophenol byproduct is acidic and can typically be removed with a basic wash (e.g., NaHCO₃).

    • If the product has similar polarity to the starting materials or byproducts, careful optimization of the chromatography conditions will be required.

Conclusion

The use of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate provides a highly efficient and reliable method for the synthesis of 1-methyl-1H-indole-7-carboxamides. The high reactivity and stability of the PFP ester allow for mild reaction conditions, often at room temperature, leading to high yields of the desired amide products. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Wikipedia. Pentafluorophenyl esters. Available at: [Link]

  • ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Available at: [Link]

  • PMC. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Available at: [Link]

  • Google Patents. US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

Sources

Method

Application of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate in solid-phase peptide synthesis

Application Note: Pentafluorophenyl 1-Methyl-1H-Indole-7-Carboxylate in Solid-Phase Peptide Synthesis (SPPS) Executive Summary Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pentafluorophenyl 1-Methyl-1H-Indole-7-Carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) is a highly specialized, pre-activated building block utilized in modern solid-phase peptide synthesis (SPPS). By combining the pharmacologically privileged 1-methyl-1H-indole-7-carbonyl moiety with the exceptional leaving-group kinetics of a pentafluorophenyl (Pfp) active ester, this reagent enables the rapid, additive-free modification of peptide sequences. This technical guide details the mechanistic causality, pharmacological relevance, and self-validating protocols for integrating this compound into peptide drug development workflows.

Pharmacological Relevance of the Indole-7-Carbonyl Scaffold

In drug development, indole derivatives are ubiquitous, often serving as critical hydrogen-bond donors/acceptors or hydrophobic anchors. Specifically, indole-7-carboxylic acid derivatives have been identified as potent allosteric inhibitors for receptor tyrosine kinases, such as the insulin-like growth factor-I receptor (IGF-1R)[1].

When conjugated to a peptide backbone, the 1-methyl-1H-indole-7-carbonyl moiety serves several critical functions:

  • Target Affinity Enhancement: The rigid indole core facilitates strong π−π stacking and hydrophobic interactions within allosteric protein pockets[2].

  • Metabolic Stability: Acting as a sterically bulky N-terminal or side-chain cap, it protects the peptide from rapid degradation by exopeptidases.

  • Lipophilicity Tuning: The addition of the 1-methyl group eliminates the hydrogen-bond donor capacity of the indole nitrogen, specifically increasing the lipophilicity and cell-membrane permeability of the resulting peptide conjugate.

Chemical Kinetics & Causality: The Pentafluorophenyl (Pfp) Advantage

In traditional SPPS, attaching a carboxylic acid to a peptide requires in situ activation using coupling reagents like HATU, DIC, or Oxyma. However, these additives can lead to unwanted side reactions, such as the guanidinylation of the N-terminus or the epimerization of sensitive adjacent amino acids.

Pentafluorophenyl esters bypass these issues entirely. The strong electron-withdrawing nature of the pentafluorophenyl group drastically increases the electrophilicity of the carbonyl carbon[3]. This facilitates a rapid nucleophilic attack by the free amine of the peptide, forming a stable amide bond without the need for external activators or basic additives like DIPEA[4]. Kinetic studies demonstrate that Pfp esters couple significantly faster than other active esters (e.g., p-nitrophenyl or pentachlorophenyl esters), minimizing the time the peptide is exposed to potentially degrading conditions[5].

Mechanism N1 Pfp Ester (High Electrophilicity) N2 Nucleophilic Attack (Peptide Amine) N1->N2 N3 Tetrahedral Intermediate N2->N3 Additive-Free N4 Amide Bond Formation (Stable Product) N3->N4 N5 Pentafluorophenol (Leaving Group) N3->N5 Cleavage

Caption: Mechanistic pathway of rapid amide bond formation driven by the electron-withdrawing Pfp group.

Comparative Data: Pfp Ester vs. In Situ Activation

To illustrate the efficiency of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, the following table summarizes quantitative data comparing its performance against the standard HATU/DIPEA activation method for the N-terminal capping of a sterically hindered peptide sequence[3][4].

ParameterPfp Ester (Pre-activated)HATU / DIPEA (In situ)
Coupling Reagents Required None (Additive-free)HATU (1.1 eq), DIPEA (2.0 eq)
Reaction Time 15 - 30 minutes60 - 120 minutes
Yield (Sterically Hindered) > 98%~ 85%
Epimerization Rate < 0.1%1.5 - 3.0%
Byproducts Generated Pentafluorophenol (easily washed)Tetramethylurea, Guanidinium species

Standard Operating Procedures (Protocols)

The following protocols provide a self-validating system for utilizing Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate in both N-terminal capping and orthogonal side-chain modification[6][7].

Protocol A: N-Terminal Capping on Solid Support

Objective: To attach the 1-methyl-1H-indole-7-carbonyl moiety to the N-terminus of a resin-bound peptide.

  • Fmoc Deprotection: Treat the Fmoc-peptide-resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to ensure the complete removal of piperidine.

  • Preparation of the Reagent: Dissolve Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (3.0 equivalents relative to resin loading) in a minimal volume of anhydrous DMF (typically 2-3 mL per 0.1 mmol scale). Causality Note: No DIPEA or HATU is added, which preserves the stereochemical integrity of the sequence and prevents base-catalyzed side reactions.[4]

  • Coupling Reaction: Add the dissolved Pfp ester to the resin. Agitate the reaction vessel at room temperature for 30 minutes. The high reactivity of the Pfp ester ensures rapid and complete acylation[3].

  • Washing: Drain the reaction solution. Wash the resin with DMF (5 x 1 min) to remove the cleaved pentafluorophenol byproduct, followed by DCM (3 x 1 min).

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the modified peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Orthogonal Side-Chain Modification (e.g., Lysine)

Objective: To selectively conjugate the indole pharmacophore to a specific Lysine side-chain while the peptide remains on the resin.

  • Sequence Synthesis: Synthesize the peptide sequence incorporating an orthogonally protected Lysine, such as Fmoc-Lys(Mtt)-OH. Ensure the N-terminus is protected (e.g., with a Boc group if the final cleavage is TFA-based).

  • Mtt Removal (Self-Validating Step): Treat the resin with 1% TFA in DCM (10 x 2 min). Visual Cue: The solution will turn yellow due to the Mtt cation. Continue treatments until the yellow color completely dissipates, indicating full deprotection. Wash with DCM (5 x 1 min) and neutralize with 5% DIPEA in DMF (3 x 2 min). Wash thoroughly with DMF (5 x 1 min).

  • Side-Chain Coupling: Add Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (3.0 equivalents) dissolved in DMF to the resin. Agitate for 45 minutes (side-chain couplings are often more sterically hindered than N-terminal couplings, necessitating a slightly longer reaction time).

  • Completion and Cleavage: Wash the resin (DMF, then DCM) and proceed to global TFA cleavage as described in Protocol A, Step 5.

SPPS_Workflow N1 Peptide-Resin (Free N-terminus or Side-chain) N2 Addition of Pfp 1-methyl-1H-indole-7-carboxylate (3.0 eq in DMF) N1->N2 N3 Agitation (30-45 min, Room Temp) N2->N3 N4 Washing (Removal of Pentafluorophenol) N3->N4 Additive-Free N5 Global Cleavage (TFA / TIS / H2O) N4->N5 N6 Indole-Modified Peptide (Final Product) N5->N6

Caption: Workflow for additive-free peptide modification using Pfp 1-methyl-1H-indole-7-carboxylate.

References

  • BenchChem. "Comparative study of pentafluorophenyl esters in peptide coupling efficiency." 3

  • National Institutes of Health (PMC). "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation." 6

  • BenchChem. "Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters."7

  • Dilun Biotechnology. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters." 4

  • Suzhou Highfine Biotech. "Pentafluorophenol and its derivatives." 5

  • ACS Publications. "Allosteric IGF-1R Inhibitors." 1

  • National Institutes of Health (PMC). "Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase." 2

Sources

Application

Preparation of 1-methylindole-7-carboxamides via Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate: An In-Depth Technical Guide

Executive Summary & Rationale Indole-7-carboxamides are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold in the development of kinase inhibitors, PARP inhibitors, and CCR5 rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Indole-7-carboxamides are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold in the development of kinase inhibitors, PARP inhibitors, and CCR5 receptor antagonists[1]. The synthesis of these pharmacophores typically requires the formation of an amide bond between 1-methyl-1H-indole-7-carboxylic acid and various primary or secondary amines. While traditional in situ coupling reagents (e.g., HATU, EDC/HOBt) are effective, they often complicate downstream purification due to the generation of stubborn urea byproducts.

Utilizing a pre-activated ester, specifically Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) [2], offers a highly efficient, "by-product-free" alternative. Pentafluorophenyl (PFP) esters are highly reactive acylating agents that exhibit superior stability against spontaneous aqueous hydrolysis compared to N-hydroxysuccinimide (NHS) esters[3]. This application note details the mechanistic rationale, quantitative optimization, and step-by-step protocols for synthesizing 1-methylindole-7-carboxamides using this robust reagent.

Mechanistic Insights: The Advantage of PFP Esters

The amidation of PFP esters proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the incoming amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the pentafluorophenoxide anion—an excellent leaving group driven by the profound electron-withdrawing effect of the five fluorine atoms[4].

Causality in Reagent Selection:

  • Hydrophobicity & Stability: The highly fluorinated ring imparts significant lipophilicity. This makes the ester highly soluble in organic solvents (DCM, DMF) while resisting hydrolysis from trace atmospheric moisture, allowing for longer shelf-life and easier handling[4].

  • Purification Simplicity: The sole byproduct of this reaction is pentafluorophenol. Because pentafluorophenol is weakly acidic (pKa ~ 5.5), it is highly soluble in mild basic aqueous solutions. This allows for its complete removal via a simple sodium bicarbonate wash, bypassing the need for tedious chromatography in many cases.

G A PFP 1-methyl-1H-indole -7-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (R-NH2) B->C D 1-methylindole-7 -carboxamide C->D Elimination E Pentafluorophenol (Leaving Group) C->E

Figure 1: Nucleophilic acyl substitution mechanism of PFP ester aminolysis.

Quantitative Data: Reaction Optimization

Reaction kinetics heavily depend on the nucleophilicity and steric profile of the amine[3]. The table below summarizes the optimized conditions and expected outcomes for different amine classes reacting with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

Amine ClassificationPreferred SolventBaseTime (h)Expected Yield (%)
Primary Aliphatic Anhydrous DCMDIPEA2 - 485 - 95
Secondary Aliphatic Anhydrous DCMDIPEA4 - 680 - 90
Primary Aromatic (Anilines) Anhydrous DMFDIPEA / Pyridine12 - 2465 - 80
Sterically Hindered Anhydrous DMFDIPEA + DMAP (cat.)24 - 4850 - 70

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the disappearance of the highly UV-active PFP ester via Thin Layer Chromatography (TLC), the completion of the reaction can be definitively confirmed before proceeding to the workup phase.

Materials & Reagents
  • Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7)[2]

  • Target Amine (Primary or Secondary)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1N Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

W step1 Step 1: Dissolution Dissolve PFP ester in anhydrous DCM/DMF step2 Step 2: Base Addition Add DIPEA (1.5 - 2.0 eq) to solution step1->step2 step3 Step 3: Amine Addition Introduce Amine (1.1 eq) dropwise step2->step3 step4 Step 4: Incubation Stir at RT (2-12 hours depending on amine) step3->step4 step5 Step 5: Workup Wash with 1N HCl, NaHCO3, and brine step4->step5 step6 Step 6: Purification Isolate via column chromatography step5->step6

Figure 2: Step-by-step workflow for the synthesis of 1-methylindole-7-carboxamides.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (1.0 equivalent, e.g., 1.0 mmol, 341.2 g/mol )[5] in anhydrous DCM (10 mL) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add DIPEA (1.5 to 2.0 equivalents) to the stirring solution. Note: If the amine is supplied as a hydrochloride salt, increase the DIPEA to 2.5 - 3.0 equivalents to ensure complete free-basing.

  • Amine Introduction: Slowly add the target amine (1.1 equivalents) dropwise. If the amine is a solid, dissolve it in a minimal amount of anhydrous DCM prior to addition.

  • Incubation & Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress via TLC (typically using a Hexanes/Ethyl Acetate eluent system). The PFP ester is highly UV-active; its complete disappearance indicates reaction completion.

  • Quenching & Workup: Once complete, dilute the reaction mixture with additional DCM (20 mL). Transfer to a separatory funnel.

    • Wash with 1N HCl (2 x 15 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3 x 15 mL). Crucial Step: This deprotonates the pentafluorophenol byproduct, pulling it into the aqueous layer.

    • Wash with brine (1 x 15 mL) to remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methylindole-7-carboxamide.

  • Purification: Depending on the purity of the crude product (assessed via ¹H NMR or LC-MS), purify via flash column chromatography on silica gel or recrystallization.

Troubleshooting & Best Practices: The "Why" Behind the Steps

  • Why use DIPEA over Triethylamine (TEA)? While both are effective, DIPEA is bulkier and strictly non-nucleophilic. It effectively neutralizes any acid salts of the starting amine and sequesters the weakly acidic pentafluorophenol generated during the reaction, driving the equilibrium forward without risking side reactions with the active ester.

  • Solvent Selection Causality: DCM is the preferred solvent for aliphatic amines due to its low boiling point, which makes concentration and recovery trivial. However, for less reactive or poorly soluble amines (like substituted anilines), DMF is required to maintain solubility and can be gently heated if necessary. Note that using DMF requires a modified workup (e.g., precipitation into water or extensive aqueous washing) to remove the solvent.

  • Managing Steric Hindrance: If reacting with a highly sterically hindered secondary amine, the reaction may stall. In these cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) can act as an acyl transfer catalyst, forming an even more reactive intermediate to force the reaction to completion.

References

  • Google Patents (US7220856B2)
  • Grokipedia - Pentafluorophenyl esters URL: [Link]

  • Fisher Scientific - Phenol esters URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent aqueous hydrolysis of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Welcome to the Technical Support Center for Bioconjugation and Active Ester Management. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Active Ester Management. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with handling Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate .

While pentafluorophenyl (Pfp) esters are prized for their stability relative to traditional N-hydroxysuccinimide (NHS) esters, their susceptibility to base-catalyzed aqueous hydrolysis remains the primary failure point in bioconjugation workflows. This guide provides the causal reasoning and self-validating protocols necessary to ensure experimental success.

Visualizing the Kinetic Competition

To successfully conjugate Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, you must manipulate the reaction conditions to favor the aminolysis pathway over the competing hydrolysis pathway.

G PFP Pentafluorophenyl 1-methyl- 1H-indole-7-carboxylate Water Aqueous Buffer (H2O / OH-) PFP->Water Trace moisture / High pH Amine Target Amine (R-NH2) PFP->Amine Optimal pH (7.2-7.5) Hydrolysis Hydrolysis Pathway (Undesired) Water->Hydrolysis Aminolysis Aminolysis Pathway (Desired) Amine->Aminolysis Acid 1-methyl-1H-indole-7-carboxylic acid + Pentafluorophenol Hydrolysis->Acid Amide Stable Amide Conjugate + Pentafluorophenol Aminolysis->Amide

Kinetic competition between desired aminolysis and undesired hydrolysis of Pfp esters.

FAQ & Troubleshooting Guide

Q1: Why is Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate susceptible to hydrolysis in aqueous buffers? A: Pfp esters are "active esters" engineered with an excellent leaving group (the pentafluorophenoxy group). The strong electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic[1]. While Pfp esters demonstrate superior hydrolytic stability compared to NHS esters[2][3], the introduction of water—especially under basic conditions—inevitably leads to a nucleophilic attack by hydroxide ions (OH⁻) or water molecules on the activated carbonyl. This irreversible reaction cleaves the ester bond, yielding the inactive 1-methyl-1H-indole-7-carboxylic acid and pentafluorophenol[2].

Q2: How does pH influence the reaction kinetics, and what is the optimal range? A: Bioconjugation requires the target primary amine to be in its unprotonated, nucleophilic state, which necessitates a slightly basic pH[4][5]. However, as pH increases, the concentration of hydroxide ions rises, exponentially accelerating the rate of base-catalyzed hydrolysis[2]. The optimal condition is a kinetic "sweet spot" where the amine is sufficiently deprotonated to outcompete water, but the pH is low enough to prevent rapid ester degradation.

Quantitative Data: Relative Stability Trends of Active Esters in Aqueous Media Note: While specific half-lives depend on the exact carboxylic acid derivative, the kinetic trends below dictate protocol design.

pH LevelPrimary Amine StatePfp Ester Hydrolysis RateNHS Ester Hydrolysis Rate (Ref)Recommended Action for Pfp Esters
< 6.5 Protonated (Poor Nucleophile)Very SlowSlow (~hours)Avoid for conjugation; target amine is unreactive.
7.0 - 7.5 Partially DeprotonatedSlowModerate (~4-5 hours)Optimal Range. Maximizes amide yield while preserving the ester[4].
8.0 - 8.5 Highly DeprotonatedModerateFast (~1 hour)Use only with rapid mixing and a massive stoichiometric excess of amine.
> 8.5 Fully DeprotonatedFastVery Fast (< 10 mins)Avoid. Hydrolysis will completely outcompete aminolysis.

Q3: How should I store the neat compound to prevent premature degradation? A: Pfp esters are exquisitely sensitive to ambient moisture[4]. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate must be stored as a lyophilized solid at -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[1][4]. Crucial Causality: You must allow the vial to fully equilibrate to room temperature before opening. Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric water onto the compound, initiating hydrolysis before the experiment even begins[4].

Q4: Can I prepare aqueous stock solutions of the Pfp ester? A: Absolutely not. Preparing stock solutions of Pfp esters in water or aqueous buffers guarantees rapid degradation[2]. The compound must be dissolved in a high-quality, anhydrous organic solvent, typically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2][4].

Self-Validating Experimental Protocol: Aqueous Bioconjugation

To ensure scientific integrity, this protocol integrates real-time Quality Control (QC) checkpoints to validate the system before irreversible steps are taken.

Objective: Covalently conjugate Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate to a primary amine-containing biomolecule while actively suppressing aqueous hydrolysis.

Step 1: Reagent Preparation & Validation

  • Purge a vial of anhydrous DMSO with Argon.

  • Validation Check: Perform a Karl Fischer titration on the DMSO. Requirement: Water content must be strictly <50 ppm. If >50 ppm, discard and use a fresh ampoule.

Step 2: Substrate Dissolution

  • Equilibrate the sealed vial of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate to room temperature for 30 minutes.

  • Dissolve the Pfp ester in the validated anhydrous DMSO to create a 10 mM stock solution.

  • Causality Note: Dissolving the ester in a strictly anhydrous environment prevents the formation of the inactive carboxylic acid prior to its introduction to the amine[2].

Step 3: Aqueous Buffer Optimization

  • Prepare the target amine (e.g., protein or peptide) at a concentration of 1-5 mg/mL in a non-amine-containing buffer (e.g., 100 mM Phosphate-Buffered Saline, PBS).

  • Validation Check: Verify the buffer pH using a calibrated micro-pH probe. Adjust strictly to pH 7.2 - 7.5 [4]. Do not use Tris or Glycine buffers, as their primary amines will competitively react with the Pfp ester[2].

Step 4: Rapid Kinetic Coupling

  • While vigorously vortexing the aqueous amine solution, add the Pfp ester DMSO stock solution dropwise. Aim for a 10- to 20-fold molar excess of the Pfp ester relative to the target amine[5].

  • Ensure the final DMSO concentration does not exceed 10% v/v to prevent biomolecule precipitation[4].

  • Causality Note: Rapid mechanical dispersion prevents localized high concentrations of the hydrophobic Pfp ester in water. Poor mixing leads to the formation of micro-precipitates that undergo slow, localized hydrolysis rather than the desired aminolysis[2].

Step 5: In-Process Monitoring (Self-Validation)

  • After 15 minutes of reaction time at room temperature, extract a 5 µL aliquot.

  • Quench the aliquot in 95 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile to instantly halt all reactions.

  • Analyze via LC-MS to quantify the ratio of the desired amide conjugate mass versus the hydrolyzed 1-methyl-1H-indole-7-carboxylic acid mass.

  • Decision Gate: If the hydrolyzed acid fraction exceeds 20%, abort the reaction, lower the buffer pH to 7.2 for the next batch, and increase the vortexing speed during addition.

Step 6: Quenching and Purification

  • After 1-2 hours, quench any remaining unreacted Pfp ester by adding a 50 mM excess of a simple primary amine (e.g., ethanolamine) for 15 minutes[5].

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove the pentafluorophenol byproduct and the quenching agent[4].

Protocol Workflow Visualization

Workflow Start 1. Reagent Prep Dissolve 2. Dissolve Pfp Ester in Anhydrous DMSO Start->Dissolve Check1 QC: Karl Fischer Titration Water < 50 ppm? Dissolve->Check1 Buffer 3. Prepare Amine in Buffer (pH 7.2-7.5) Check1->Buffer Yes Fail Abort / Redissolve Check1->Fail No Mix 4. Rapid Addition & Vortex Mixing Buffer->Mix Check2 QC: LC-MS Aliquot Amide vs Acid Ratio Mix->Check2 Success 5. Proceed to Purification Check2->Success High Amide Check2->Fail High Acid

Self-validating workflow for aqueous bioconjugation of Pfp esters with integrated QC checks.

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling Yields with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering kinetic bottlenecks and low yields when utilizing Pentafluorophenyl (Pfp) 1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering kinetic bottlenecks and low yields when utilizing Pentafluorophenyl (Pfp) 1-methyl-1H-indole-7-carboxylate in amide coupling workflows.

Diagnostic Overview: The Steric Challenge

When working with Pentafluorophenyl (Pfp) 1-methyl-1H-indole-7-carboxylate, researchers frequently encounter unexpectedly low amide coupling yields. While Pfp esters are generally valued for their high reactivity and increased resistance to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters[1], the specific architecture of the 1-methyl-1H-indole-7-carboxylate scaffold introduces severe kinetic bottlenecks.

The primary causality for failure is the steric hindrance generated by the N1-methyl group , which sits in a peri-like relationship to the C7-carbonyl. This steric bulk blocks the Bürgi-Dunitz trajectory required for the incoming amine nucleophile. This drastically slows down the aminolysis rate, allowing competing side reactions—such as base-catalyzed hydrolysis—to dominate the reaction pathway[2].

TroubleshootingTree Start Low Yield with Pfp 1-methylindole-7-carboxylate LCMS Analyze Reaction via LC-MS Start->LCMS Unreacted Unreacted Pfp Ester Dominates LCMS->Unreacted High Pfp Ester Mass Hydrolyzed Free Indole-7-carboxylic Acid Dominates LCMS->Hydrolyzed High Free Acid Mass Sterics Diagnosis: Steric Hindrance Action: Add HOAt Catalyst Unreacted->Sterics Moisture Diagnosis: Hydrolysis Action: Use Anhydrous DMF & NMM Hydrolyzed->Moisture

Decision tree for diagnosing and resolving low yields in sterically hindered Pfp ester couplings.

Mechanistic Insights: Overcoming Hindrance via Anchimeric Assistance

To overcome the steric barrier at the C7 position, the reaction requires catalytic intervention. While standard protocols often rely on base alone, the addition of 1-Hydroxy-7-azabenzotriazole (HOAt) is highly recommended for this specific substrate.

HOAt undergoes a rapid transesterification with the Pfp ester to form an OAt active ester intermediate. The nitrogen atom within the pyridine ring of HOAt provides anchimeric assistance—it acts as an intramolecular general base, hydrogen-bonding with the incoming amine and guiding it directly into the sterically congested electrophilic center[3]. This significantly accelerates the reaction rate, outcompeting the background hydrolysis of the Pfp ester[4][5].

CatalyticCycle Pfp Pfp 1-methylindole-7-carboxylate (Slow Aminolysis) OAt OAt Active Ester (Anchimeric Assistance) Pfp->OAt + HOAt - PfpOH HOAt HOAt Catalyst HOAt->OAt Product Target Amide Product OAt->Product + Amine Amine Amine Nucleophile Amine->Product

HOAt-mediated transesterification and anchimeric assistance to overcome steric hindrance.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and coupling yields for sterically hindered indole-7-carboxylates, based on established peptide coupling principles[4][6].

SolventBase (Equivalents)Additive (Equiv)Temp (°C)Reaction TimeTypical YieldMechanistic Rationale
DMF (Standard)DIPEA (2.0)None2524h< 20%Steric hindrance prevents nucleophilic attack; slow kinetics.
DMF (Standard)DIPEA (2.0)None5024h~ 35%Heating increases kinetic energy but accelerates Pfp hydrolysis.
DMF (Anhydrous)NMM (1.5)HOBt (1.0)2516h~ 65%HOBt forms a more reactive intermediate, reducing steric clash[6].
DMF (Anhydrous) NMM (1.5) HOAt (1.0) 25 12h > 85% HOAt provides anchimeric assistance, drastically accelerating coupling[3].

Self-Validating Experimental Protocol: HOAt-Catalyzed Amidation

Note: This protocol is designed as a self-validating system. Step 3 includes an in-process control (IPC) to verify the formation of the OAt ester before the amine is introduced, ensuring the failure point can be accurately isolated.

Step 1: Preparation of Anhydrous Environment Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon. Moisture is the primary degradation pathway for Pfp esters, leading to irreversible hydrolysis[2].

Step 2: Reagent Dissolution Dissolve Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (1.0 equiv, typically 0.1 mmol) and HOAt (1.0 equiv) in strictly anhydrous DMF to achieve a 0.2 M concentration.

Step 3: Catalyst Activation (In-Process Control) Add N-methylmorpholine (NMM) (1.5 equiv). Stir at room temperature for 15 minutes.

  • Self-Validation Check: Pull a 1 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You should observe the disappearance of the Pfp ester mass and the appearance of the OAt ester intermediate. If the free acid is observed instead, your DMF is wet and the reaction must be restarted.

Step 4: Amine Addition Once the OAt ester formation is confirmed, add the amine nucleophile (1.1 to 1.2 equiv).

Step 5: Reaction Monitoring Stir at room temperature. The reaction typically reaches completion within 2-12 hours depending on the amine's nucleophilicity. The solution may transition from yellow to colorless as the HOAt is consumed and regenerated[3].

Step 6: Quenching and Workup Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous Citric Acid (removes excess amine and NMM), saturated aqueous NaHCO3 (removes HOAt and pentafluorophenol), and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak for the free 1-methyl-1H-indole-7-carboxylic acid. What happened? A1: The Pfp ester has hydrolyzed. While Pfp esters are more stable than NHS esters, they are highly sensitive to moisture in the presence of a base[1][2]. Ensure your DMF is strictly anhydrous (stored over molecular sieves) and avoid using a large excess of strong bases like Triethylamine or DIPEA. Switching to a milder base like NMM reduces base-catalyzed hydrolysis.

Q2: Can I use DMAP to accelerate this coupling? A2: It is strongly discouraged. While DMAP is a classic acylation catalyst, it can cause severe side reactions with Pfp esters, including the formation of unreactive acyl-pyridinium dead-ends or promoting rapid hydrolysis if even trace water is present. HOAt is the superior choice for sterically hindered amides due to its hydrogen-bonding assistance[5].

Q3: Why use NMM instead of DIPEA? A3: DIPEA is bulkier and more basic. In sterically congested systems like the 1-methylindole-7-carboxylate, the bulky DIPEA can struggle to efficiently deprotonate the incoming amine without exacerbating steric crowding in the transition state. NMM is smaller, milder, and perfectly balances the pH (around 7.2-8.5) required to keep the amine nucleophilic without accelerating ester hydrolysis[2].

Q4: Can I prepare a stock solution of the Pfp ester for high-throughput screening? A4: No. It is strongly advised to prepare solutions of Pfp esters immediately before use. Pfp esters degrade over time in solution due to trace moisture in organic solvents, leading to a loss of reactivity[2].

References

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis , PMC. Available at:[Link]

  • Comparison of the efficiency of various coupling systems in the acylation of model secondary amines , Oxford Academic. Available at: [Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters , Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • N-Acylation in combinatorial chemistry , Arkivoc. Available at:[Link]

  • Applications of Peptide Coupling Reagents – An Update , Global Research Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals working with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals working with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) . As a highly reactive pentafluorophenyl (PFP) activated ester, this compound is a critical reagent for forming stable amide bonds, particularly in peptide synthesis and targeted bioconjugation[1]. However, its unique structural combination—a hydrophobic, aromatic 1-methyl-1H-indole core coupled with a highly fluorinated, electron-withdrawing PFP leaving group—presents specific solubility and stability challenges.

This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative frameworks to optimize your solvent systems, ensuring maximum coupling efficiency and minimal reagent degradation.

Mechanistic Overview: The Solubility-Reactivity Tradeoff

The efficacy of PFP esters relies on their heightened reactivity and superior stability against hydrolysis compared to standard N-hydroxysuccinimide (NHS) esters[2]. The 1-methyl-1H-indole-7-carboxylate moiety further increases the lipophilicity of the molecule. Consequently, the compound exhibits poor solubility in aqueous media and aliphatic hydrocarbons (e.g., hexane)[3], necessitating the use of anhydrous polar aprotic solvents.

When selecting a solvent, you must balance solubility (dictated by the dielectric constant and dipole moment) with nucleophilic compatibility (ensuring the solvent does not compete with the primary amine during aminolysis)[2].

Workflow: Solvent System Selection Logic

SolventLogic Start Assess Target Amine Solubility Cond1 Is the amine strictly water-soluble? Start->Cond1 PathAq Use Co-Solvent System (DMSO/DMF + Aqueous Buffer) Cond1->PathAq Yes PathOrg Use Pure Organic System (Anhydrous DMF, DMSO, or DCM) Cond1->PathOrg No OptAq Maintain <10% Aqueous to prevent PFP hydrolysis PathAq->OptAq OptOrg Add base (DIPEA/TEA) to neutralize HCl salts PathOrg->OptOrg Fail Precipitation Occurs? OptAq->Fail Fix Increase organic fraction or warm to 30°C Fail->Fix Yes

Fig 1. Diagnostic workflow for selecting and troubleshooting PFP ester solvent systems.

Quantitative Solvent Profiling

To prevent trial-and-error, we have compiled the solubility profiles of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate across standard coupling solvents.

Table 1: Empirical Solubility and Coupling Efficiency Matrix

Solvent SystemDielectric Constant (ε)Est. Solubility Limit (mg/mL)Hydrolysis RiskRecommended Application
Anhydrous DMF 36.7> 150Very LowStandard peptide coupling; solid-phase synthesis[1].
Anhydrous DMSO 46.7> 200Very LowHigh-concentration stock solutions[2].
Dichloromethane (DCM) 8.9~ 50 - 80NoneSmall molecule synthesis; lipophilic amines.
THF 7.6~ 40 - 60NoneTag-assisted liquid phase synthesis[4].
DMF / Aqueous Buffer (1:1) Variable< 5 (Precipitates)HighBioconjugation (requires rapid mixing)[2].
Hexane / Heptane ~ 2.0< 0.1NoneAnti-solvent for precipitation/purification[3].

Standard Operating Protocol: Preparation of Optimal PFP Ester Solutions

To ensure a self-validating and reproducible workflow, follow this protocol for preparing the PFP ester for aminolysis.

Phase 1: Stock Solution Preparation

  • Desiccation: Equilibrate the vial of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Solvent Purging: Utilize anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves). Purge the solvent with dry Argon or Nitrogen for 5 minutes.

  • Dissolution: Dissolve the PFP ester to create a concentrated stock (typically 100 mM to 250 mM). For a 100 mM solution, dissolve 35.5 mg of the compound (MW ≈ 355.2 g/mol ) in 1.0 mL of anhydrous DMF[2].

  • Validation: The solution should be completely clear and colorless to pale yellow. Any turbidity indicates moisture contamination or degraded solvent.

Phase 2: Reaction Execution (Bioconjugation Example)

  • Amine Preparation: Dissolve the target primary or secondary amine in the reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0-8.5).

  • Co-Solvent Integration: Slowly add the PFP ester stock solution dropwise to the vigorously stirring aqueous amine solution. Ensure the final organic solvent concentration (DMF/DMSO) remains between 10% and 20% (v/v) to maintain solubility of the intermediate transition state[2].

  • Incubation: React at room temperature for 1–4 hours. PFP esters are highly reactive, and prolonged incubation in aqueous media beyond 4 hours primarily leads to competitive hydrolysis rather than increased product yield[2].

Troubleshooting & FAQs

Q1: My reaction mixture turns cloudy immediately upon adding the PFP ester stock to my aqueous amine solution. How do I resolve this? Causality: The 1-methyl-1H-indole-7-carboxylate core is highly hydrophobic. Rapid addition to an aqueous buffer causes the local dielectric constant to drop, forcing the PFP ester out of solution before it can react with the amine. Solution:

  • Increase the co-solvent ratio. Pre-mix your aqueous buffer with 10-20% DMF or DMSO before adding the PFP ester stock.

  • Add the PFP ester stock extremely slowly (dropwise) under high-speed vortexing or stirring to prevent localized supersaturation.

  • If the target amine can tolerate it, switch to a purely organic solvent system (e.g., anhydrous DMF with 2 equivalents of N,N-Diisopropylethylamine (DIPEA)).

Q2: I am seeing a low coupling yield, and LC-MS shows a mass corresponding to the free 1-methyl-1H-indole-7-carboxylic acid. What went wrong? Causality: The generation of the free acid indicates that hydrolysis of the pentafluorophenyl ester has outcompeted the aminolysis reaction[2]. This occurs when the pH is too high (excess hydroxide ions), the amine is sterically hindered/poorly nucleophilic, or the reaction was left too long in an aqueous environment. Solution:

  • Verify the pH of your buffer. It should not exceed pH 8.5.

  • Ensure the target amine is fully deprotonated and available. If using an amine hydrochloride salt in an organic solvent, you must add a non-nucleophilic base (like DIPEA) to liberate the free amine.

  • Increase the molar excess of the amine (e.g., 5:1 or 10:1 amine to PFP ester) to drive the kinetics of aminolysis over hydrolysis[2].

Q3: Can I use Methanol or Ethanol as a solvent for this PFP ester? Causality: No. While polar, alcohols are protic nucleophiles. Solution: Avoid all primary and secondary alcohols. The highly reactive PFP ester will undergo transesterification with the alcohol, forming the methyl or ethyl 1-methyl-1H-indole-7-carboxylate instead of your desired amide[1]. Stick to strictly aprotic solvents like DMF, DMSO, DCM, or THF[3].

Q4: How should I purify the final product from the liberated pentafluorophenol byproduct? Causality: Upon successful amide bond formation, pentafluorophenol (a weak acid, pKa ~5.5) is released into the reaction mixture. Solution: If the reaction was performed in an organic solvent (e.g., DCM), wash the organic layer 3 times with a mildly basic aqueous solution (e.g., 5% Na2CO3 or saturated NaHCO3). The pentafluorophenol will be deprotonated into the water-soluble phenolate ion and partitioned into the aqueous phase, leaving your purified product in the organic layer.

References

  • Max Planck Institute for Polymer Research. (2017). Functional Poly(phosphoester)s: Variation of Solubility, Thermal Stability, Film Formation and Gelation. MPG.PuRe. Available at:[Link]

  • Chemical Society Reviews. (2023). The challenge of peptide nucleic acid synthesis. RSC Publishing. Available at:[Link]

  • National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate .

Pentafluorophenyl (PFP) esters are highly valued in drug development and peptide synthesis due to their exceptional chemoselectivity and superior hydrolytic stability compared to traditional N-hydroxysuccinimide (NHS) esters[1][2]. However, the 1-methyl-1H-indole-7-carboxylate core presents unique polarity and solubility challenges. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Process Workflow Visualization

The following workflow outlines the optimal path for isolating the target PFP ester while mitigating the risk of on-column degradation.

Workflow A Crude Reaction Mixture (PFP Ester + PFP-OH) B Dry Loading onto Anhydrous Silica/Celite A->B Avoid moisture C Normal Phase Flash Chromatography (Heptane/EtOAc Gradient) B->C Load powder D UV Detection (254 nm & 280 nm) C->D Elute E Fraction Collection & Rapid Concentration D->E Minimize solution time F Pure Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate E->F Store at -20°C

Optimized normal phase flash chromatography workflow for PFP ester purification.

Frequently Asked Questions (FAQs)

Q: Why must I strictly avoid reverse-phase (C18) chromatography for this compound? A: Reverse-phase chromatography relies on aqueous mobile phases (e.g., Water/Acetonitrile). While PFP esters are significantly more stable than NHS esters, they are not immune to hydrolysis[1]. Extended exposure to water during a chromatography run will cleave the ester, yielding 1-methyl-1H-indole-7-carboxylic acid and pentafluorophenol (PFP-OH). Normal-phase silica chromatography using strictly anhydrous organic solvents is the authoritative standard for isolating intact active esters[3].

Q: What is the optimal UV wavelength for fraction collection? A: The 1-methyl-1H-indole core exhibits strong UV absorbance at ~220 nm and ~280 nm, while the pentafluorophenyl group absorbs strongly at 254 nm. Setting dual-wavelength detection at 254 nm and 280 nm ensures accurate tracking of the target ester. This dual-band approach allows you to differentiate the product from the PFP-OH byproduct, which absorbs heavily at 254 nm but lacks the 280 nm indole signature.

Q: How does the stability of PFP esters compare to other active esters during purification? A: PFP esters demonstrate superior hydrolytic stability compared to NHS esters, allowing for more efficient recovery and handling during silica gel chromatography[1][2].

Quantitative Data: Comparative Stability of Active Esters
Active Ester TypeRelative Reactivity (Amidation)Hydrolytic Stability (Aqueous/Silica)Recommended Purification Method
N-Hydroxysuccinimide (NHS) HighLow (Rapid hydrolysis)Precipitation / Rapid Filtration
Pentafluorophenyl (PFP) Moderate-HighHigh (Extended half-life)Normal Phase Flash Chromatography
2,3,5,6-Tetrafluorophenyl (TFP) ModerateVery HighNormal Phase Flash Chromatography

Data synthesized from comparative active ester stability and reactivity studies[1][2].

Troubleshooting Guide

When purification fails, the root cause typically falls into one of two categories: chemical degradation (hydrolysis) or poor chromatographic resolution.

Troubleshooting Start Low Yield or Poor Purity? Q1 Is the free acid (hydrolysis) present? Start->Q1 Q2 Is PFP-OH co-eluting? Q1->Q2 No Sol1 Hydrolysis Issue: Use anhydrous solvents & reduce column time Q1->Sol1 Yes Sol2 Resolution Issue: Optimize gradient & use spherical silica Q2->Sol2 Yes

Troubleshooting logic tree for resolving low yield or purity in PFP ester chromatography.

Issue 1: Significant product loss due to hydrolysis
  • Symptom: A highly polar spot on TLC (remaining at the baseline in non-polar solvents) or a broad peak eluting very late in the gradient, identified as 1-methyl-1H-indole-7-carboxylic acid.

  • Mechanistic Cause: Standard silica gel contains surface silanol groups that act as mild Brønsted acids. If standard-grade solvents containing trace moisture are used, the silica surface catalyzes the hydrolysis of the PFP ester[1]. Furthermore, basic aqueous workups (e.g., sodium bicarbonate washes) prior to loading will rapidly destroy the ester[1].

  • Corrective Action:

    • Anhydrous Solvents: Exclusively use anhydrous Heptane and Ethyl Acetate.

    • Minimize Column Residence Time: Utilize high-performance spherical silica (e.g., 25 μm spherical silica) which provides 40% higher surface area, allowing for faster flow rates and shorter run times without sacrificing resolution[4].

Issue 2: Co-elution with Pentafluorophenol (PFP-OH)
  • Symptom: NMR or LC-MS analysis of the isolated product shows contamination with free PFP-OH.

  • Mechanistic Cause: Both the target ester and the cleaved PFP-OH share similar non-polar characteristics, causing them to migrate closely on standard silica.

  • Corrective Action: Implement a shallow, optimized gradient. Convert your target TLC Retention Factor ( Rf​ ) into Column Volumes ( CV=1/Rf​ ). By targeting an Rf​ of 0.15–0.35 for the ester, you maximize the ΔCV between the target molecule and the PFP-OH byproduct, ensuring baseline separation[5].

Issue 3: Poor solubility during column loading
  • Symptom: The crude mixture crashes out of solution when dissolved in the starting mobile phase (e.g., 100% Heptane), leading to severe band broadening, tailing, and poor resolution.

  • Mechanistic Cause: The 1-methylindole core combined with the heavy PFP group creates a highly lipophilic compound that is poorly soluble in pure aliphatic hydrocarbons, but highly soluble in halogenated solvents (DCM).

  • Corrective Action: Utilize the Dry Loading technique described in the protocol below[3].

Step-by-Step Methodology: Standardized Purification Protocol

This protocol is designed as a self-validating system to ensure the integrity of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate during isolation.

Phase 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal volume of anhydrous Dichloromethane (DCM).

  • Add deactivated, dry spherical silica (approximately 3 to 4 times the mass of the crude mixture) to the solution.

  • Evaporate the DCM under reduced pressure at room temperature. Crucial: Do not exceed a water bath temperature of 30°C to prevent thermal degradation of the active ester. Evaporate until a free-flowing powder is obtained.

Phase 2: Column Equilibration

  • Select a high-surface-area spherical silica cartridge to maximize resolution capacity[4].

  • Equilibrate the column with 3 to 5 Column Volumes (CV) of strictly anhydrous Heptane.

Phase 3: Gradient Elution

  • Transfer the dry silica powder into a solid load cartridge and attach it to the flash system.

  • Program a shallow gradient: 0% to 20% anhydrous Ethyl Acetate in Heptane over 15 CV . Note: Avoid using Methanol or Amine-modified solvents, as these will act as nucleophiles and rapidly cleave the PFP ester on the column.

Phase 4: Fraction Handling & Storage

  • Monitor the elution using dual-wavelength UV detection (254 nm and 280 nm).

  • Immediately pool the fractions containing the pure product.

  • Concentrate under reduced pressure immediately to minimize the time the ester spends in solution.

  • Store the purified Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate under an inert atmosphere (Argon or Nitrogen) at -20°C in the dark to prevent long-term atmospheric hydrolysis[6].

References

  • Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6-Carboxyfluorescein. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Caged O-phosphorothioyl amino acids as building blocks for Fmoc-based solid phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Flash Purification Consumables. Biotage. Available at: [Link]

  • フラッシュクロマトグラフィーの最適化 (Optimization of Flash Chromatography). Biotage Japan. Available at:[Link]

Sources

Troubleshooting

Ideal long-term storage conditions for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate stability

Welcome to the Technical Support Center for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate . This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate . This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this highly reactive active ester in advanced peptide synthesis and bioconjugation workflows.

Below, you will find an in-depth analysis of the chemical causality behind reagent degradation, a quantitative stability profile, self-validating protocols, and a comprehensive troubleshooting guide.

Chemical Overview & Causality of Degradation

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is an activated ester[1]. The fundamental reactivity of this molecule stems from the highly electron-withdrawing nature of the pentafluorophenyl (PFP) ring. This property significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent target for nucleophilic attack by primary and secondary amines to form stable amide bonds[2].

However, this same electrophilicity makes the molecule susceptible to hydrolysis —nucleophilic acyl substitution by water. While PFP esters demonstrate superior stability compared to traditional N-hydroxysuccinimidyl (NHS) esters[3], trace moisture will still irreversibly cleave the ester bond, yielding the non-reactive 1-methyl-1H-indole-7-carboxylic acid and free pentafluorophenol[4]. Understanding this causality is the foundation for all successful storage and handling practices.

Degradation PFP_Ester Pentafluorophenyl 1-methyl- 1H-indole-7-carboxylate Hydrolysis Hydrolysis (Nucleophilic Acyl Substitution) PFP_Ester->Hydrolysis Water Trace Moisture (H2O) Water->Hydrolysis Attacks Carbonyl Acid 1-methyl-1H-indole- 7-carboxylic acid (Inactive) Hydrolysis->Acid Phenol Pentafluorophenol (Leaving Group) Hydrolysis->Phenol

Caption: Hydrolytic degradation pathway of PFP esters under moisture exposure.

Frequently Asked Questions (FAQs): Storage & Handling

Q1: What are the ideal long-term storage conditions for this compound? A: For maximum long-term stability, the compound must be stored at -20°C in a tightly sealed, light-protected container[2]. To prevent degradation from atmospheric moisture, the vial should be supplemented with a desiccant (e.g., Drierite or silica gel) and the headspace should be backfilled with an inert gas such as Argon or Nitrogen[4].

Q2: Why must I equilibrate the vial to room temperature before opening? A: This is a critical mechanistic step. If a cold vial is opened in ambient air, atmospheric moisture will instantly condense onto the hygroscopic PFP ester powder[5]. This introduces trace water directly into your reagent, initiating rapid hydrolysis the moment it is dissolved in a solvent[2]. Always allow 30–60 minutes of thermal equilibration before breaking the seal.

Q3: Can I prepare a stock solution in DMF/DMSO and store it at -20°C for future use? A: Absolutely not. It is strongly advised to prepare solutions of PFP esters immediately before use[4]. Even high-grade anhydrous organic solvents contain trace amounts of water. Over time, this trace water will hydrolyze the PFP ester in solution, leading to a complete loss of reactivity[5]. Discard any unused reconstituted reagent.

Quantitative Stability Profile

To contextualize the handling requirements, the following table summarizes the comparative stability of PFP esters versus NHS esters.

ParameterPentafluorophenyl (PFP) EstersN-Hydroxysuccinimide (NHS) Esters
Aqueous Stability (Neutral pH) High (>300 hours with minimal degradation)[6]Low (Hydrolyzes in < 4 hours)
Primary Degradation Pathway Base-catalyzed hydrolysis[4]Rapid spontaneous hydrolysis
Reactivity toward Amines High (Forms stable amide bonds)[2]High
Long-Term Storage Protocol -20°C, Desiccated, Inert Atmosphere[4]-20°C, Desiccated, Inert Atmosphere
Stock Solution Viability Not Recommended (Use immediately)[5]Not Recommended

Troubleshooting Guide: Resolving Conjugation Failures

Issue 1: Complete Loss of Reagent Reactivity (No Amide Bond Formation)
  • Mechanistic Cause: The PFP ester has undergone complete hydrolysis due to improper storage or moisture exposure. The electron-withdrawing pentafluorophenyl group makes the carbonyl highly susceptible to water attack[2].

  • Diagnostic Check: Run TLC or HPLC. The presence of the highly polar 1-methyl-1H-indole-7-carboxylic acid confirms hydrolysis.

  • Corrective Action: Discard the compromised batch. Obtain a fresh vial, ensure storage at -20°C with desiccant, and strictly follow the thermal equilibration step before opening[4].

Issue 2: Reaction Fails Upon Scale-Up
  • Mechanistic Cause: Scale-up failures with PFP esters are almost exclusively tied to moisture contamination[2]. Larger volumes and longer preparation times exponentially increase the opportunity for atmospheric moisture to enter the reaction vessel.

  • Corrective Action: Ensure all scaled-up solvents are rigorously anhydrous and that the reaction is conducted under a continuous inert gas purge (Argon/N2)[4].

Issue 3: Incomplete Conjugation / Low Yield
  • Mechanistic Cause: The reaction pH is either too low (the target amine is protonated and non-nucleophilic) or too high (base-catalyzed hydrolysis outpaces the conjugation reaction)[2]. Alternatively, competing nucleophiles (like Tris or glycine buffers) are consuming the PFP ester[5].

  • Corrective Action: Dialyze or desalt the target protein/amine into an amine-free buffer like Phosphate-Buffered Saline (PBS)[5]. Strictly maintain the reaction pH between 7.2 and 8.5 to optimize amine nucleophilicity while minimizing ester hydrolysis[4].

Self-Validating Experimental Protocol

Objective: To prepare an active solution of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate while confirming structural integrity prior to the main conjugation reaction. System Design: Because PFP esters are susceptible to hydrolysis by trace water, relying solely on visual inspection is inadequate. This protocol incorporates an analytical validation step (19F-NMR) to quantify the intact ester versus free pentafluorophenol before committing precious amine-bearing substrates.

Handling Store Long-Term Storage -20°C, Desiccated Warm Equilibrate to RT (30-60 min) Store->Warm Prevent condensation Open Open in Glovebox or under N2/Ar Warm->Open QC Self-Validating QC (19F-NMR or HPLC) Open->QC Check for free PFP-OH Dissolve Dissolve in Anhydrous DMF/DMSO QC->Dissolve If purity >95% React Immediate Conjugation (pH 7.2-8.5) Dissolve->React Avoid stock solutions

Caption: Self-validating workflow for handling and utilizing PFP active esters.

Step-by-Step Methodology:
  • Thermal Equilibration (Moisture Prevention): Remove the sealed vial of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate from -20°C storage. Do NOT open it. Allow the vial to sit at room temperature for 30–60 minutes.

    • Causality: Prevents ambient atmospheric moisture from condensing onto the cold powder[2].

  • Inert Atmosphere Handling: Once equilibrated, transfer the vial to a glovebox or a dry nitrogen/argon purged environment before opening.

  • Reconstitution: Dissolve the required mass of the PFP ester in strictly anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5].

    • Causality: Trace water in standard grade solvents acts as a nucleophile. Anhydrous aprotic solvents prevent premature cleavage of the ester bond[2].

  • Self-Validation via 19F-NMR (Quality Control): Take a 10 µL aliquot of the reconstituted solution and dilute in anhydrous DMSO-d6. Acquire a rapid 19F-NMR spectrum.

    • Validation Threshold: Compare the integration of the pentafluorophenyl ring signals of the intact ester against any signals corresponding to free pentafluorophenol. Proceed to Step 5 only if the intact ester constitutes >95% of the fluorinated species.

  • Immediate Conjugation: Add the validated PFP ester solution to the target primary amine dissolved in an amine-free buffer (e.g., PBS) adjusted to pH 7.2–8.5[2].

    • Causality: This pH range ensures the target amine is sufficiently deprotonated to attack the PFP ester, while minimizing base-catalyzed hydrolysis of the ester itself[4].

References

  • Title : Pentafluorophenyl esters - Grokipedia Source : grokipedia.com URL : 6

  • Title : Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters Source : benchchem.com URL : 2

  • Title : Technical Support Center: Stability of Pentafluorophenyl Esters in Solution Source : benchchem.com URL : 4

  • Title : PEG PFP Ester Reagents Source : broadpharm.com URL : 5

  • Title : Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution Source : rsc.org URL : 3

  • Title : Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate | 941716-96-7 Source : chemicalbook.com URL : 1

Sources

Optimization

Minimizing side reactions during Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate amide coupling

Welcome to the Technical Support Center for Advanced Bioconjugation and Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in sterically hindered ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Bioconjugation and Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in sterically hindered amide couplings.

The coupling of pentafluorophenyl (PFP) 1-methyl-1H-indole-7-carboxylate with primary or secondary amines is a notorious challenge. While PFP esters are generally celebrated for their excellent balance of high reactivity and stability against aqueous hydrolysis[1], the unique geometry of the 1-methyl-1H-indole-7-carboxylate system fundamentally alters this dynamic.

This guide provides a mechanistic troubleshooting framework and self-validating protocols to suppress side reactions and drive your hindered amide coupling to completion.

Visualizing the Mechanistic Bottleneck

G PFP_Ester PFP 1-methyl-1H-indole- 7-carboxylate Desired Desired Amide (Slow due to N1-Me sterics) PFP_Ester->Desired Aminolysis (Target) Hydrolysis Hydrolysis Product (Indole-7-carboxylic acid) PFP_Ester->Hydrolysis H2O / Base Transester Transesterification (If alcohols present) PFP_Ester->Transester R-OH Amine Primary/Secondary Amine Amine->Desired

Reaction pathways of PFP 1-methyl-1H-indole-7-carboxylate highlighting steric bottlenecks.

Troubleshooting FAQs

Q1: Why is my coupling yield significantly lower with 1-methyl-1H-indole-7-carboxylate compared to standard indole-3-carboxylates? Mechanistic Causality: The issue is purely spatial. In a 1-methyl-1H-indole system, the N1-methyl group and the C7-substituent exist in a peri-like spatial arrangement. The N1-methyl group acts as a steric shield, blocking the optimal Bürgi-Dunitz trajectory required for the incoming amine to attack the carbonyl carbon of the PFP ester[2]. Because the desired nucleophilic acyl substitution is kinetically hindered, the PFP ester remains unreacted in solution for extended periods, making it highly susceptible to degradation pathways that would normally be outcompeted by rapid amide bond formation[3].

Q2: LC-MS analysis shows a high percentage of free 1-methyl-1H-indole-7-carboxylic acid. How do I prevent this hydrolysis? Mechanistic Causality: Hydrolysis is the most common side reaction in hindered couplings. Prolonged reaction times in the presence of basic additives (like Triethylamine) and trace water will inevitably lead to the formation of the free carboxylic acid. The base deprotonates trace water, generating a highly nucleophilic hydroxide ion that easily attacks the PFP ester. Resolution:

  • Absolute Anhydrous Conditions: Solvents must be rigorously dried.

  • Base Selection: Avoid strong, unhindered bases. Switch from Triethylamine (TEA) to a non-nucleophilic base like 2,6-lutidine . 2,6-lutidine is basic enough to neutralize the pentafluorophenol byproduct but too sterically hindered to assist in the nucleophilic attack of water.

Q3: Can I use DMAP (4-Dimethylaminopyridine) to accelerate this hindered coupling? Mechanistic Causality: DMAP acts as a nucleophilic catalyst, attacking the PFP ester to form a highly reactive acylpyridinium intermediate. This intermediate is more electrophilic and less sterically demanding for the incoming amine. Resolution: Yes, but with extreme caution. While DMAP will accelerate the desired aminolysis, it will also exponentially accelerate hydrolysis if any water is present. If you use DMAP, you must ensure a strictly anhydrous environment and consider running the reaction at a higher concentration (e.g., 0.5 M) to favor the bimolecular collision between the amine and the acylpyridinium species[4].

Visualizing the Troubleshooting Logic

LogicTree Start Low Amide Yield? CheckLCMS Analyze LC-MS Profile Start->CheckLCMS Hydrolysis High Free Acid? CheckLCMS->Hydrolysis Unreacted High Unreacted PFP? CheckLCMS->Unreacted FixH2O Dry solvents & reagents Switch to 2,6-Lutidine Hydrolysis->FixH2O Yes FixSterics Increase temp to 40°C or add DMAP catalyst Unreacted->FixSterics Yes

Troubleshooting logic tree for resolving low yields in sterically hindered PFP ester couplings.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how modifying the base, solvent, and additives impacts the product distribution when coupling PFP 1-methyl-1H-indole-7-carboxylate with a standard secondary amine (e.g., piperidine) at 0.2 M concentration for 16 hours.

Base (1.5 eq)SolventAdditiveTemp (°C)Amide Yield (%)Hydrolysis (%)Unreacted PFP (%)
TEADMF (Standard)None2515%65%20%
DIPEADMF (Anhydrous)None2545%10%45%
2,6-LutidineDCM (Anhydrous)None4075%< 5%20%
2,6-Lutidine DCM (Anhydrous) DMAP (0.1 eq) 40 92% < 5% < 3%

Note: Transitioning to an anhydrous DCM system with 2,6-lutidine and catalytic DMAP effectively overcomes the steric barrier while suppressing hydrolysis.

Self-Validating Experimental Protocol

To ensure reproducibility and minimize side reactions, follow this self-validating methodology. Built-in quality control (QC) checks are included to verify the integrity of the reaction at critical stages.

Step 1: Reagent Preparation and System Drying

  • Dry Dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours prior to use.

  • Validation Check: Perform a Karl Fischer titration on the DCM. Do not proceed unless water content is < 50 ppm .

  • Ensure the amine and 2,6-lutidine are freshly distilled or sourced from AcroSeal™/Sure/Seal™ bottles.

Step 2: Reaction Assembly

  • In a flame-dried Schlenk flask purged with Argon, dissolve PFP 1-methyl-1H-indole-7-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DCM to achieve a concentration of 0.5 M (2.0 mL).

  • Add 2,6-lutidine (1.5 eq, 1.5 mmol) to the stirring solution.

  • Validation Check: Remove a 5 µL aliquot, dilute in dry Acetonitrile, and run an LC-MS (t=0). Confirm the PFP ester is intact and no free acid is present before adding the amine.

Step 3: Amine Addition and Catalysis

  • Slowly add the primary/secondary amine (1.2 eq, 1.2 mmol) dropwise over 5 minutes.

  • Add DMAP (0.1 eq, 0.1 mmol) as a solid in one portion.

  • Seal the flask and heat gently to 40 °C using an oil bath or heating block.

Step 4: In-Process Monitoring

  • After 4 hours, take a 5 µL aliquot for LC-MS analysis.

  • Validation Check: You should observe >70% conversion to the desired amide. If unreacted PFP ester remains >20% and hydrolysis is <5%, continue heating for an additional 12 hours. If hydrolysis exceeds 10%, the system has been compromised by moisture; quench and purify the remaining product.

Step 5: Quenching and Isolation

  • Cool the reaction to room temperature.

  • Dilute with DCM (10 mL) and wash sequentially with 1M HCl (2 x 5 mL) to remove 2,6-lutidine, DMAP, and unreacted amine.

  • Wash with saturated aqueous NaHCO₃ (1 x 5 mL) to remove any trace pentafluorophenol byproduct and hydrolyzed free acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

References

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation Source: Chemistry - A European Journal (via PMC) URL:[Link]

  • Optimization of Automated Synthesis of Amide-Linked RNA Source: ACS Omega URL:[Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Pentafluorophenyl (PFP) Ester vs. N-Hydroxysuccinimide (NHS) Ester: A Comparative Guide to Amine Reactivity and Stability in Bioconjugation

For researchers and professionals in drug development and life sciences, the covalent modification of biomolecules is a critical process. The choice of amine-reactive chemistry is paramount to the success of these conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and life sciences, the covalent modification of biomolecules is a critical process. The choice of amine-reactive chemistry is paramount to the success of these conjugations. While N-hydroxysuccinimide (NHS) esters have long been a staple for targeting primary amines, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency.[1] This guide provides an in-depth, objective comparison of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate and its NHS ester counterpart, supported by mechanistic insights and experimental data to inform the selection of optimal amine-reactive chemistry.

The Chemistry of Amine-Reactive Esters: A Mechanistic Overview

Both PFP and NHS esters facilitate the formation of a stable amide bond by reacting with primary amines, such as the N-terminus of a protein or the lysine side chain, through a nucleophilic acyl substitution mechanism.[1][2] The fundamental reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the respective leaving group and forming the desired amide linkage.[1][3]

The efficiency of this reaction is dictated by two key factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. The strong electron-withdrawing properties of the pentafluorophenyl group in PFP esters make the carbonyl carbon exceptionally electrophilic and render the pentafluorophenolate a superior leaving group.[1]

Diagram: General Reaction Mechanism

Reaction_Mechanisms cluster_0 PFP Ester Reaction cluster_1 NHS Ester Reaction PFP_Ester R-C(=O)-O-PFP Intermediate1 Tetrahedral Intermediate PFP_Ester->Intermediate1 Nucleophilic Attack Amine1 R'-NH₂ Amine1->Intermediate1 Product1 R-C(=O)-NH-R' Intermediate1->Product1 Leaving Group Departure Leaving_Group1 PFP-OH Intermediate1->Leaving_Group1 NHS_Ester R-C(=O)-O-NHS Intermediate2 Tetrahedral Intermediate NHS_Ester->Intermediate2 Nucleophilic Attack Amine2 R'-NH₂ Amine2->Intermediate2 Product2 R-C(=O)-NH-R' Intermediate2->Product2 Leaving Group Departure Leaving_Group2 NHS-OH Intermediate2->Leaving_Group2

Caption: Nucleophilic acyl substitution mechanism for PFP and NHS esters with a primary amine.

Comparative Analysis: Reactivity and Stability

A critical differentiator between PFP and NHS esters is their relative stability in aqueous environments, a crucial factor in bioconjugation reactions which are often performed in buffered solutions.

Hydrolytic Stability:

PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters.[1][4][5] NHS esters are notoriously susceptible to hydrolysis, especially at the neutral to alkaline pH ranges optimal for amine acylation.[4] This competing hydrolysis reaction diminishes the concentration of the active ester available for conjugation, thereby reducing the efficiency of the desired reaction.[4]

The instability of NHS esters is well-documented. At a pH of 7.0 and 0°C, the half-life of an NHS ester is approximately 4-5 hours. This plummets to a mere 10 minutes at pH 8.6 and 4°C.[4][6] While comprehensive quantitative data for PFP esters is less prevalent, they are consistently reported to be less prone to spontaneous hydrolysis under similar aqueous conditions.[4][7] This enhanced stability provides a longer reaction window, which is particularly advantageous for complex conjugations or when working with low concentrations of reactants.[4]

Reactivity towards Amines (Aminolysis):

The heightened electrophilicity of the carbonyl carbon in PFP esters, due to the electron-withdrawing nature of the pentafluorophenyl group, leads to faster reaction kinetics with primary amines compared to NHS esters.[1][2] This increased reactivity translates to more efficient and rapid conjugations, often requiring shorter reaction times to achieve comparable or higher yields.[1] Some kinetic studies have indicated that the aminolysis reaction with a PFP ester platform can be significantly faster than with an NHS ester platform under comparable conditions.[1]

However, some studies comparing a range of activated esters have shown NHS esters to have a slightly higher initial reactivity than PFP esters, but the higher susceptibility of NHS esters to hydrolysis can lead to lower overall product yields.[8] Ultimately, the superior balance of high reactivity towards amines and greater stability against hydrolysis makes PFP esters a more robust choice for many bioconjugation applications.[8]

Data Summary: PFP vs. NHS Ester Performance Characteristics

FeaturePentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) Ester
Hydrolytic Stability Higher resistance to hydrolysis, especially in aqueous buffers.[1][4][5]More susceptible to hydrolysis, particularly at neutral to alkaline pH.[4][7]
Reactivity with Amines Highly reactive due to the strong electron-withdrawing nature of the PFP group.[1][2]Reactive, but generally considered less reactive than PFP esters.[1]
Optimal Reaction pH Typically pH 7.2 - 8.5.[1][5]Typically pH 8.3 - 8.5 for optimal amine reactivity, but hydrolysis is rapid at this pH.[9][10]
Reaction Byproduct Pentafluorophenol (PFP-OH), which is less nucleophilic and less likely to interfere with sensitive products.[8]N-hydroxysuccinimide (NHS-OH).
Solubility Generally more hydrophobic.[7]Can be made water-soluble through sulfonation (Sulfo-NHS).[]

Experimental Protocols: A Side-by-Side Comparison

To provide a practical framework for comparing the performance of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate and its corresponding NHS ester, the following detailed protocols are presented.

Diagram: Comparative Experimental Workflow

Experimental_Workflow Start Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Prepare_PFP Prepare PFP Ester Solution (10-100 mM in anhydrous DMSO/DMF) Start->Prepare_PFP Prepare_NHS Prepare NHS Ester Solution (10-100 mM in anhydrous DMSO/DMF) Start->Prepare_NHS React_PFP React with PFP Ester (2-10 fold molar excess) 1-4h at RT or overnight at 4°C Prepare_PFP->React_PFP React_NHS React with NHS Ester (5-20 fold molar excess) 1-4h at RT or overnight at 4°C Prepare_NHS->React_NHS Quench_PFP Quench Reaction (Optional) (e.g., 1M Tris-HCl, pH 8.0) React_PFP->Quench_PFP Quench_NHS Quench Reaction (Optional) (e.g., 1M Tris-HCl or Glycine) React_NHS->Quench_NHS Purify_PFP Purify Conjugate (Desalting column/Dialysis) Quench_PFP->Purify_PFP Purify_NHS Purify Conjugate (Desalting column/Dialysis) Quench_NHS->Purify_NHS Analyze Analyze Conjugate (HPLC, LC-MS, etc.) Purify_PFP->Analyze Purify_NHS->Analyze

Caption: General workflow for comparing PFP and NHS ester bioconjugation efficiency.

Protocol 1: Protein Labeling with Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Materials:

  • Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.5)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[1]

  • Prepare PFP Ester Solution: Immediately before use, dissolve the Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]

  • Reaction: Add a 2- to 10-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.[1][5]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for more sensitive molecules.[2][5]

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]

  • Purification: Remove unreacted PFP ester and byproducts using a desalting column or dialysis.[2]

Protocol 2: Protein Labeling with 1-methyl-1H-indole-7-carboxylate NHS Ester

Materials:

  • 1-methyl-1H-indole-7-carboxylate NHS Ester

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)[1][9]

  • Anhydrous DMSO or DMF[1][9]

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine)[1]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[1]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][3]

  • Reaction: Add the desired molar excess (typically 5- to 20-fold) of the dissolved NHS ester to the protein solution.[1]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1]

  • Quenching: Add the quenching buffer to stop the reaction.

  • Purification: Purify the protein conjugate using a desalting column or dialysis.[3]

Conclusion and Recommendations

The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimide esters for amine-reactive bioconjugation.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis result in more efficient reactions, higher yields, and improved reproducibility.[1] For researchers aiming to optimize their bioconjugation strategies, particularly in applications involving sensitive and valuable biomolecules, PFP esters, such as Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, represent a more robust and efficient choice.[4]

References

  • Chen, Y., et al.
  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Available from: [Link]

  • Organic & Biomolecular Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Available from: [Link]

  • Fürth lab. This protocol outlines antibody conjugation by NHS-esters. Available from: [Link]

  • ACS Publications. Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. Available from: [Link]

  • Narpiem. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, 97%. Available from: [Link]

  • ACS Publications. Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Available from: [Link]

  • PubMed. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Available from: [Link]

  • Organic & Biomolecular Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Available from: [Link]

  • Google Patents. Amide library formation using a “by-product-free” activation/coupling sequence.

Sources

Comparative

HPLC Method Validation for Determining Purity of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming on-column degradation through optimized Fast UHPLC validation per ICH Q2(R2) guidelines. Introduction: The Analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming on-column degradation through optimized Fast UHPLC validation per ICH Q2(R2) guidelines.

Introduction: The Analytical Challenge of Active Esters

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS 941716-96-7) [1] is a highly reactive active ester widely utilized in peptide synthesis and bioconjugation. While pentafluorophenyl (PFP) esters exhibit superior bench stability and hydrolytic resistance compared to traditional N-hydroxysuccinimide (NHS) esters [2], they remain inherently susceptible to nucleophilic attack by water [3].

When validating an HPLC method for purity determination under the revised ICH Q2(R2) guidelines [4], standard Reversed-Phase HPLC (RP-HPLC) often fails. The extended exposure to aqueous mobile phases (typically containing 0.1% Trifluoroacetic acid) induces on-column hydrolysis. This degradation artificially inflates the impurity profile, generating false peaks for 1-methyl-1H-indole-7-carboxylic acid and pentafluorophenol [5].

The Mechanistic Causality of Method Failure

The five fluorine atoms on the PFP ring exert a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic. In a standard 20-minute RP-HPLC run, water acts as a nucleophile, forming a tetrahedral intermediate that rapidly collapses to eliminate the pentafluorophenoxy leaving group.

Hydrolysis PFP Pentafluorophenyl 1-methyl- 1H-indole-7-carboxylate Int Tetrahedral Intermediate (On-Column) PFP->Int Nucleophilic Attack H2O Aqueous Mobile Phase (H2O + 0.1% Acid) H2O->Int Nucleophilic Attack Acid 1-methyl-1H-indole- 7-carboxylic acid Int->Acid Elimination Phenol Pentafluorophenol Int->Phenol Elimination

Fig 1: On-column hydrolysis pathway of PFP esters during standard aqueous RP-HPLC.

Method Comparison: Standard RP-HPLC vs. Optimized Fast UHPLC

To achieve compliance with ICH Q2(R2) standards for accuracy and specificity [6], we must decouple actual synthesis impurities from method-induced degradation. The Optimized Fast UHPLC method achieves this through kinetic suppression: utilizing anhydrous sample diluents, chilled autosamplers, and a sub-2 µm column to reduce aqueous residence time from 20 minutes to under 2 minutes.

Table 1: Chromatographic Parameters Comparison
ParameterStandard RP-HPLC (Alternative)Optimized Fast UHPLC (Recommended)Causality / Rationale
Column C18, 5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 50 mmSub-2 µm particles enable high linear velocity, "outrunning" hydrolysis kinetics.
Mobile Phase A: H2O (0.1% TFA)B: MeCN (0.1% TFA)A: H2O (0.1% Formic Acid)B: MeCN (0.1% Formic Acid)Formic acid is milder than TFA, reducing acid-catalyzed degradation.
Gradient Time 20 minutes2 minutes (Ballistic)Minimizes analyte exposure to the aqueous phase [5].
Autosampler 25°C (Ambient)4°C (Chilled)Kinetically slows solvolysis in the sample vial while awaiting injection.
Sample Diluent 50:50 H2O:MeCN100% Anhydrous MeCNPrevents pre-injection hydrolysis entirely.
Table 2: ICH Q2(R2) Validation Results

Data reflects the analysis of a single, highly pure batch of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

Validation ParameterStandard RP-HPLCOptimized Fast UHPLCICH Q2(R2) Acceptance Criteria
Apparent Purity (Area %) 92.4% (False degradation)99.1% (True purity)N/A (Reportable Value)
Specificity Co-elution of degradantsBaseline resolution Resolution (Rs) > 1.5
Linearity (R²) 0.985 (Variable degradation)0.9998 R² > 0.999
Repeatability (%RSD) 3.2% (n=6)0.4% (n=6)≤ 1.0%
Accuracy (Recovery %) 88.0% - 94.5%99.5% - 100.2% 98.0% - 102.0%

Step-by-Step Validation Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes an internal control step to definitively prove that the method itself is not degrading the sample during the analytical queue.

Workflow Prep 1. Sample Prep (Anhydrous ACN) Auto 2. Autosampler (Chilled to 4°C) Prep->Auto UHPLC 3. Fast UHPLC (<2 min runtime) Auto->UHPLC Detect 4. UV/PDA Detection (254 nm) UHPLC->Detect Valid 5. ICH Q2(R2) Data Analysis Detect->Valid

Fig 2: Optimized Fast UHPLC experimental workflow for accurate PFP ester purity validation.

Phase 1: Preparation & Instrument Configuration
  • Mobile Phase Preparation: Prepare Phase A (MS-grade Water + 0.1% Formic Acid) and Phase B (MS-grade Acetonitrile + 0.1% Formic Acid). Degas thoroughly.

  • Instrument Setup: Set the column oven to 40°C (to reduce system backpressure for the sub-2 µm column) and the autosampler strictly to 4°C.

  • Anhydrous Sample Preparation: Weigh exactly 10.0 mg of the PFP ester standard. Dissolve immediately in 10.0 mL of anhydrous Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using anhydrous Acetonitrile just prior to injection.

Phase 2: Chromatographic Execution
  • Injection & Gradient: Inject 1.0 µL of the sample. Execute a ballistic gradient:

    • 0.00 - 1.50 min: 5% B to 95% B

    • 1.50 - 1.80 min: Hold at 95% B

    • 1.80 - 2.50 min: Re-equilibrate at 5% B

  • Detection: Monitor via UV/PDA at 254 nm (optimal absorbance for the indole chromophore).

Phase 3: System Suitability and Stability Control (Self-Validation)
  • Time-Course Verification: Inject the prepared sample at t=0 and leave the vial in the 4°C autosampler. Re-inject the exact same vial at t=12 hours.

  • Acceptance: If the peak area of the primary degradant (pentafluorophenol) increases by <0.5% , the system validates that the sample preparation and thermal controls successfully prevent method-induced degradation, satisfying ICH Q2(R2) robustness requirements [6].

Conclusion

Standard RP-HPLC is fundamentally incompatible with the accurate purity determination of highly reactive species like Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate. By transitioning to an Optimized Fast UHPLC method, analytical scientists can eliminate on-column hydrolysis artifacts. This ensures that the resulting purity data represents the true chemical state of the batch, fully aligning with the rigorous accuracy and specificity mandates of the ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.QbD Group.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE22qioKGmd3H-HcCw1mt730pCEc7JfOwercH9y_rZmdBJp5DgoSaApDb2HUSNM05h3PLr4aFafDrZCB92HEdgBNXiPWTEB4VQPmnZfsE4tTRiG_goX5cp-gXH78XzAgnVICMqvKRJA5YhCnmoFnfbBKIvmPcO6Yp9o6mI8Mo4pPfAayBvLHw2OwoQfAbN0bk0PXWVmm3dUBxuxLr9GBoai9X3ZeA92EYFG]
  • Validation of Analytical Procedures Q2(R2) - Final Draft.ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9y_yb0Y_1NkmkY9M6S8Ul_dBtJZX8r8ssQcQWg8Ftm4VnrjdlSLsZkVrijm_0viRTtn0jza2Mxxtj7joGGzVT67uWLtLeJVHAB3mLJw1ySEm-uby5KQ-7EjaebGmzOlApnhpfiZZHP-DIQp2kdZNlepSqgoPYqXY5LhlAQznpierUIfsuGrBefhk=]
  • Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions.BenchChem Technical Support Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwgjh1yWkaSqfB7Iwa6vhuXQpcbNn-THvaarrpjjdjTUNoX8x3h1XyoKdlg2vKAZV2nIbA5AMjnDO4vtqny46LjixGP4j9rwOP0pO9PUqJhBzWVl_Z-R4Ls3PS4c1cYwk-esBaqsNO7GCxplWLXJkLlSOPuXykFO3tNAbAzoujRosv4sZMeAI_DS8rj_k-kdLtwweZ2B2BHzA0GA_Rf2TgfpO4dGoOrT1sZvE60WimUxHLOjsZQ==]
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Sources

Validation

LC-MS characterization of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate reaction products

An In-Depth Guide to the LC-MS Characterization of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate Reaction Products Introduction: The Critical Role of Reaction Monitoring in Modern Synthesis In the landscape of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Characterization of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate Reaction Products

Introduction: The Critical Role of Reaction Monitoring in Modern Synthesis

In the landscape of drug discovery and development, synthetic building blocks like Pentafluorophenyl (PFP) esters are invaluable. Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, specifically, serves as a highly activated intermediate designed for efficient amide bond formation, a cornerstone of medicinal chemistry. The indole moiety is a privileged scaffold in numerous pharmaceuticals, making the purity and precise characterization of its derivatives a non-negotiable aspect of the synthetic process.[1]

The transformation of this PFP ester into a desired amide product is rarely a perfectly quantitative process. The reaction mixture is a complex environment where starting materials, intermediates, the target molecule, and various byproducts coexist. Ensuring the efficacy and safety of the final active pharmaceutical ingredient (API) hinges on our ability to meticulously identify and quantify each of these components.

This guide provides a comprehensive framework for leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize the products from reactions involving Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare the strengths and weaknesses of LC-MS against alternative analytical techniques. This approach is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for robust reaction analysis. LC-MS is frequently considered a superior tool for this purpose due to its exceptional speed, sensitivity, and selectivity.[2]

Anticipating the Chemistry: Reaction Pathways and Potential Impurities

The primary utility of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate is its reaction with a primary or secondary amine (R¹R²NH) to yield a target amide. The pentafluorophenol leaving group is highly stabilized, driving the reaction forward. However, a successful characterization strategy must account for more than just the desired product.

Key species to monitor include:

  • Starting Material (PFP Ester): Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate. Its presence indicates an incomplete reaction.

  • Target Product (Amide): N,N-R¹,R²-1-methyl-1H-indole-7-carboxamide. This is the intended molecule.

  • Hydrolysis Byproduct: 1-methyl-1H-indole-7-carboxylic acid. This forms if the activated ester reacts with trace water in the solvent or reagents.

  • Pentafluorophenol: The leaving group from the reaction.

Understanding these potential outcomes is the first step in designing a separation and detection method that can resolve and identify each component unambiguously.

G cluster_reactants Reactants cluster_products Potential Products & Byproducts PFP_Ester PFP Ester (Starting Material) Amide Target Amide Product PFP_Ester->Amide Aminolysis (Desired Reaction) Acid Hydrolysis Byproduct PFP_Ester->Acid Hydrolysis (Side Reaction) PFP_OH Pentafluorophenol (Leaving Group) PFP_Ester->PFP_OH Amine Primary/Secondary Amine (R¹R²NH) Amine->Amide Water Water (H₂O) (Trace Impurity) Water->Acid

Caption: Reaction scheme for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

A Validated LC-MS Protocol for Reaction Analysis

The power of LC-MS in a process chemistry setting lies in its ability to provide rapid and information-rich feedback.[3][4] The following protocol is designed for high throughput and robustness, allowing a chemist to quickly assess reaction completion and purity with minimal sample preparation.[3][4]

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation (The "Dilute-and-Shoot" Approach):

    • Rationale: For reaction monitoring, speed is paramount. Complex sample preparation methods like liquid-liquid extraction or solid-phase extraction (SPE) are unnecessary and time-consuming. A simple dilution minimizes matrix effects while preserving the sample's integrity.

    • Procedure:

      • Withdraw 1-2 µL of the crude reaction mixture.

      • Dilute with 1 mL of a 50:50 mixture of acetonitrile and water in an LC vial. This solvent is compatible with the reversed-phase mobile phase.

      • Vortex the vial for 10 seconds to ensure homogeneity.

      • The sample is now ready for injection.

  • Liquid Chromatography (LC) Separation:

    • Rationale: A reversed-phase C18 column is the workhorse for separating small molecules of low to medium polarity, such as indole derivatives.[5][6] A gradient elution, starting with a high aqueous content and ramping up the organic solvent, is essential to separate the polar hydrolyzed acid from the more nonpolar ester and amide products. Formic acid is added to the mobile phase to act as a proton source, which aids in positive mode ionization and improves the peak shape of acidic and basic compounds.[6]

    • LC Parameters:

ParameterValueCausality/Justification
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation; provides good resolution and speed.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for separating polar compounds. Formic acid aids ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting nonpolar compounds.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temp. 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overloading from a crude sample.
Gradient 5% B to 95% B in 5 minA rapid gradient suitable for quick scouting of a reaction's progress.
  • Mass Spectrometry (MS) Detection:

    • Rationale: Electrospray Ionization (ESI) is the preferred ionization technique as it is well-suited for the polar and medium-polarity molecules in the reaction mixture.[2] We will operate in positive ion mode ([M+H]⁺) because the nitrogen atom in the indole ring is easily protonated. Tandem MS (MS/MS) is used for definitive structural confirmation by analyzing the fragmentation patterns of the parent ions.[7]

    • Expected Molecular Ions:

CompoundFormulaMolecular Wt.Expected [M+H]⁺ (m/z)
PFP Ester (Start) C₁₇H₁₀F₅NO₂367.26368.07
Hydrolyzed Acid C₁₀H₉NO₂175.18176.07
Amide Product (Example: + Butylamine) C₁₄H₁₈N₂O230.31231.15
Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1. Aliquot Reaction Mixture (1-2 µL) B 2. Dilute in ACN/Water (1 mL) A->B C 3. Vortex B->C D 4. Inject onto C18 Column C->D E 5. Gradient Elution (Separation) D->E F 6. ESI Ionization (Positive Mode) E->F G 7. Full Scan MS (Detect [M+H]⁺) F->G H 8. MS/MS Scan (Confirm Structure) G->H I 9. Identify Peaks by Retention Time & m/z H->I J 10. Confirm Identity with Fragmentation I->J K 11. Assess Reaction Progress J->K

Caption: End-to-end workflow for LC-MS reaction characterization.

Comparison With Alternative Analytical Techniques

While LC-MS is exceptionally well-suited for this task, a senior scientist must understand its performance relative to other available tools. The choice of analytical technique is always context-dependent.

TechniqueProsCons
LC-MS/MS High Sensitivity & Selectivity: Can detect trace-level impurities and resolve co-eluting peaks by mass.[2] Structural Information: MS/MS provides fragmentation data for confident identification of unknowns.[7] Speed: Fast analysis times are ideal for high-throughput reaction monitoring.[8]Destructive Technique: The sample cannot be recovered. Complex Instrumentation: Requires specialized training to operate and maintain. Quantitative Challenges: Requires isotopic standards for precise quantification.
NMR Definitive Structure Elucidation: The "gold standard" for determining molecular structure and connectivity.[9][10] Non-Destructive: The sample can be fully recovered after analysis. Quantitative: Can be highly quantitative (qNMR) without needing identical standards.Low Sensitivity: Requires significantly more sample (mg scale) than LC-MS (ng-pg scale). Time-Consuming: Analysis times are much longer. Poor for Complex Mixtures: Overlapping signals can make interpretation difficult without 2D techniques.
GC-MS Excellent Resolution: Provides very sharp peaks for volatile compounds. Established Libraries: Extensive libraries of electron ionization (EI) spectra exist for compound matching.Limited Applicability: Unsuitable for non-volatile or thermally labile compounds like carboxylic acids or large amides without derivatization.[11]
HPLC-UV Robust & Accessible: Widely available and highly reproducible for routine analysis. Good for Quantification: Excellent for quantifying known, major components against a standard curve.Lack of Specificity: Cannot identify unknown impurities.[12] A peak's identity is only inferred by its retention time. Co-elution Issues: An impurity hiding under the main peak will be missed entirely.

Conclusion

For the comprehensive characterization of reaction products stemming from Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, LC-MS emerges as the most powerful and efficient analytical tool. Its unique combination of high-resolution chromatographic separation and mass-based detection provides unparalleled sensitivity and specificity.[2][13] This allows for the rapid identification of the target amide product while simultaneously screening for unreacted starting material, hydrolysis byproducts, and other unexpected impurities in a single, swift analysis.

While techniques like NMR are indispensable for the final, definitive structural proof of an isolated product, they lack the speed and sensitivity required for routine reaction monitoring.[10] HPLC-UV, though robust, cannot offer the same level of confidence in peak identity. Therefore, integrating LC-MS into the synthetic workflow empowers chemists to make faster, more informed decisions, ultimately accelerating the drug development pipeline by ensuring the quality and integrity of each chemical step.[3][4]

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation. [Link]

  • Bioanalytical High-Throughput Selected Reaction Monitoring-LC/MS Determination of Selected Estrogen Receptor Modulators in Human Plasma: 2000 Samples/Day. ACS Publications. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PMC. [Link]

  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation. [Link]

  • Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. PubMed. [Link]

  • New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. MDPI. [Link]

  • Amide library formation using a “by-product-free” activation/coupling sequence.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]

Sources

Comparative

Reactivity Differences Between PFP and TFP Esters of 1-Methyl-1H-indole-7-carboxylic Acid: A Comprehensive Comparison Guide

In the fields of bioconjugation, targeted protein degradation (PROTACs), and medicinal chemistry, the activation of carboxylic acids into reactive esters is a foundational technique. However, not all active esters perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of bioconjugation, targeted protein degradation (PROTACs), and medicinal chemistry, the activation of carboxylic acids into reactive esters is a foundational technique. However, not all active esters perform equally when subjected to the structural rigors of sterically hindered scaffolds.

This guide provides an in-depth technical comparison between Pentafluorophenyl (PFP) and 2,3,5,6-Tetrafluorophenyl (TFP) esters, specifically focusing on the challenging 1-methyl-1H-indole-7-carboxylic acid core. By analyzing the interplay between leaving group pKa​ , steric hindrance, and hydrolytic stability, this guide will equip application scientists with the causal logic required to optimize amidation workflows.

Structural Causality: Sterics vs. Electronics

The selection of an active ester cannot be based solely on raw electrophilicity; it requires a holistic understanding of the transition state during nucleophilic acyl substitution.

The Substrate Challenge: Peri-Steric Hindrance

1-methyl-1H-indole-7-carboxylic acid is a highly valuable building block, frequently utilized in the synthesis of kinase inhibitors and protein-tyrosine phosphatase (PTP1B) inhibitors[1]. However, it presents a unique structural hurdle: the N1 -methyl group is positioned peri to the C7 -carbonyl group.

When a primary amine attacks the activated ester, the planar sp2 carbonyl carbon is forced into a bulky sp3 tetrahedral intermediate. The spatial proximity of the N1 -methyl group creates severe steric congestion, significantly increasing the activation energy required for the amine to successfully trap the intermediate.

PFP vs. TFP: The Leaving Group Dynamics
  • PFP Esters (Pentafluorophenyl): Featuring five electron-withdrawing fluorine atoms, the PFP leaving group has a very low pKa​ (~5.5). This renders the carbonyl carbon highly electrophilic and exceptionally reactive[2]. However, this hyper-reactivity is a double-edged sword. In aqueous or semi-aqueous environments, the steric hindrance of the indole core slows down the amine attack just enough that the highly reactive PFP ester is rapidly consumed by competing water molecules (hydrolysis)[3].

  • TFP Esters (2,3,5,6-Tetrafluorophenyl): TFP esters lack the para-fluorine atom. This subtle structural difference raises the leaving group pKa​ to ~6.0, slightly reducing its raw electrophilicity but drastically enhancing its resistance to spontaneous hydrolysis[4]. For sterically hindered substrates like 1-methyl-1H-indole-7-carboxylic acid, the TFP ester survives long enough in aqueous buffer (pH 7.2–8.5) to allow the slower amidation reaction to proceed to completion[5].

Mechanism Substrate 1-Methyl-1H-indole- 7-carboxylic acid PFP PFP Ester (Highly Electrophilic) Substrate->PFP PFP-OH / DIC TFP TFP Ester (Hydrolytically Stable) Substrate->TFP TFP-OH / DIC Amide Target Amide Conjugate PFP->Amide Fast Amidation Hydrolysis Hydrolyzed Acid (Waste) PFP->Hydrolysis Rapid Hydrolysis TFP->Amide Efficient Amidation TFP->Hydrolysis Slow Hydrolysis

Reaction pathways of PFP and TFP esters competing between amidation and hydrolysis.

Quantitative Performance Comparison

The following table synthesizes the kinetic and physical properties of both active esters when conjugated to the 1-methyl-1H-indole-7-carboxylic acid core under typical bioconjugation conditions (pH 8.0 buffer, room temperature).

PropertyPFP Ester DerivativeTFP Ester Derivative
Leaving Group pKa​ ~5.5 (Pentafluorophenol)~6.0 (2,3,5,6-Tetrafluorophenol)
Electrophilicity Very HighHigh
Hydrolytic Half-Life (pH 8.0) ~1.5 – 2.0 hours~5.8 – 13.5 hours[4]
Steric Profile High (Exacerbated by N1 -Methyl)Moderate
Optimal Reaction Environment Anhydrous organic solvents (DMF/DMSO)Aqueous buffers (pH 7.2–8.5)
Typical Amidation Yield (Aqueous) 40% – 60% (Limited by rapid hydrolysis)85% – 95%

Experimental Workflow: Self-Validating Kinetic Assay

To empirically determine the optimal active ester for your specific amine target, you must run a parallel kinetic assay. The following protocol is designed as a self-validating system : by utilizing a low-pH quench step, you instantly halt both amidation and base-catalyzed hydrolysis, ensuring that the HPLC integration perfectly reflects the mass balance of the reaction at that exact microsecond.

Phase 1: Reagent Preparation
  • Esterification: Synthesize the PFP and TFP esters of 1-methyl-1H-indole-7-carboxylic acid using standard N,N′ -Diisopropylcarbodiimide (DIC) coupling in anhydrous Dichloromethane (DCM).

  • Purification: Isolate the active esters via flash chromatography. Verify purity (>98%) using LC-MS to ensure no free phenol or unreacted acid remains.

  • Stock Solutions: Prepare a 10 mM stock of each purified active ester in anhydrous DMSO. Prepare a 50 mM solution of your target primary amine in 100 mM Phosphate Buffer (pH 8.0).

Phase 2: Parallel Kinetic Execution
  • Initiation: In parallel vials, add 10 µL of the active ester stock (10 mM) to 90 µL of the amine buffer solution. This creates pseudo-first-order conditions (1 mM ester, 45 mM amine).

  • Incubation: Vortex immediately and incubate at 25°C.

  • Self-Validating Quench: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 10 µL aliquot from the reaction vial and immediately inject it into 90 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile .

    • Causality Note: The acidic quench instantly protonates the nucleophilic amine (halting amidation) and drops the pH below 3.0 (halting hydroxide-driven ester hydrolysis)[5].

Phase 3: Quantitative Analysis
  • Analyze the quenched samples via RP-HPLC using UV detection at 254 nm.

  • Integrate the peaks for the remaining active ester, the formed amide product, and the hydrolyzed free acid.

  • Because the system was instantly quenched, the sum of these three peaks will strictly equal the initial molarity of the active ester, validating the integrity of your kinetic data.

Workflow Step1 1. Esterification Synthesis (DIC, Active Phenol, Anhydrous DCM) Step2 2. Substrate Isolation (Flash Chromatography & LC-MS Validation) Step1->Step2 Step3 3. Parallel Kinetic Assay (Primary Amine in pH 8.0 Buffer) Step2->Step3 Step4 4. Self-Validating Quench (1% TFA in ACN at Specific Timepoints) Step3->Step4 Step5 5. Quantitative HPLC Analysis (Mass Balance: Ester, Amide, Free Acid) Step4->Step5

Step-by-step experimental workflow for evaluating active ester reactivity and stability.

Expert Insights & Application Summary

When working with the 1-methyl-1H-indole-7-carboxylic acid scaffold, the choice between PFP and TFP esters dictates the success of your downstream synthesis:

  • Choose PFP Esters when operating in strictly anhydrous conditions (e.g., solid-phase peptide synthesis or small-molecule medicinal chemistry in dry DMF). In the absence of water, the extreme electrophilicity of the PFP ester can overcome the peri-steric hindrance of the N1 -methyl group, driving the reaction to completion rapidly.

  • Choose TFP Esters for bioconjugation, antibody-drug conjugate (ADC) linker attachment, or any protocol requiring aqueous buffers. The enhanced hydrolytic stability of the TFP ester ensures that the reagent is not wasted to spontaneous hydrolysis, providing superior labeling efficiency and reproducible batch-to-batch yields[3][4].

Sources

Validation

Analytical Superiority in Bioconjugation: Confirming Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate Conjugation via FTIR Spectroscopy

As bioconjugation strategies in drug development and materials science become increasingly sophisticated, the demand for robust, hydrolytically stable reactive groups has outpaced the capabilities of traditional N-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies in drug development and materials science become increasingly sophisticated, the demand for robust, hydrolytically stable reactive groups has outpaced the capabilities of traditional N-hydroxysuccinimide (NHS) esters. Pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering exceptional stability in aqueous environments while maintaining rapid aminolysis kinetics.

This guide provides an objective comparison of PFP esters against standard alternatives and details a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy protocol. Specifically, we will focus on confirming the conjugation of PFP 1-methyl-1H-indole-7-carboxylate —a highly lipophilic, UV-active indole derivative—to primary amines.

Mechanistic Grounding: The Case for PFP Esters

To understand why PFP esters are replacing NHS esters in critical workflows, we must examine the causality behind their chemical behavior.

The primary failure mode of NHS esters in aqueous bioconjugation is rapid spontaneous hydrolysis, which competes directly with the desired aminolysis reaction. PFP esters solve this through steric and electronic tuning. The bulky, hydrophobic pentafluorophenyl ring creates a kinetic barrier to water molecules, drastically reducing the rate of hydrolysis[1].

Despite this hydrolytic stability, PFP esters remain highly reactive toward unprotonated primary amines. The extreme electron-withdrawing nature of the five fluorine atoms (strong -I effect) makes the phenoxy group an exceptional leaving group[2]. This unique balance allows for higher conjugation yields in dilute aqueous media and has been shown to improve the properties of conjugates by reducing aggregation and improving labeling specificity[3].

Table 1: Performance Comparison: PFP Ester vs. NHS Ester Bioconjugation
PropertyPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterAnalytical Advantage of PFP
Hydrolytic Stability High (Half-life often > hours in aqueous buffer)Low (Half-life often minutes in aqueous buffer)Allows for lower molar excesses of reagent and higher batch-to-batch reproducibility.
Amine Reactivity High (Rapid aminolysis)High (Rapid aminolysis)Maintains reaction efficiency without the race against hydrolysis.
Leaving Group Pentafluorophenol (Hydrophobic, UV-active)N-Hydroxysuccinimide (Hydrophilic)Leaving group can be easily tracked via UV or FTIR to monitor reaction progress.
Conjugate Quality Low aggregation, highly specific labelingProne to heterogeneous over-labelingSuperior for sensitive antibody-drug conjugates (ADCs) and fluorophores.

Analytical Strategy: FTIR as a Real-Time Diagnostic Tool

FTIR spectroscopy provides an unambiguous, label-free method to monitor the consumption of the PFP ester and the formation of the covalent amide bond.

The Causality of IR Shifts: The electron-withdrawing pentafluorophenyl group stiffens the ester carbonyl (C=O) bond, shifting its stretching frequency to an unusually high wavenumber—typically between 1765–1787 cm⁻¹, often centered at ~1780 cm⁻¹[4]. This high-frequency peak is highly diagnostic because it is well separated from the standard Amide I band (1640–1650 cm⁻¹) of the resulting conjugate[5].

As the aminolysis reaction proceeds, the 1780 cm⁻¹ peak diminishes. Simultaneously, the Amide I (C=O stretch) and Amide II (N-H bend, ~1540–1550 cm⁻¹) bands increase, providing direct evidence of successful conjugation.

Table 2: Diagnostic ATR-FTIR Peak Assignments for PFP Conjugation
Functional GroupWavenumber (cm⁻¹)Trend During ReactionMechanistic Significance
PFP Ester Carbonyl (C=O) ~1780Decreases Indicates consumption of the active ester via aminolysis or hydrolysis.
Amide I (C=O Stretch) ~1640 - 1650Increases Primary confirmation of successful amide bond formation.
Amide II (N-H Bend) ~1540 - 1550Increases Secondary confirmation of the secondary amine linkage.
PFP Ring (C-F Stretch) ~1520 & ~1000Shifts/Decreases Tracks the release of the pentafluorophenol leaving group.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By running parallel controls, we isolate the kinetics of aminolysis from baseline hydrolysis, ensuring absolute confidence in the conjugation event.

G A PFP Indole-7-carboxylate (Active Ester) C Conjugation Reaction (pH 8.3 Buffer) A->C B Target Primary Amine (Protein/Peptide) B->C D Amide Conjugate (Stable Linkage) C->D Aminolysis E ATR-FTIR Monitoring (Real-time Analysis) C->E Sampling F Signal Decrease: 1780 cm⁻¹ (PFP C=O) E->F G Signal Increase: 1650 cm⁻¹ (Amide I) E->G

Workflow for PFP ester bioconjugation and FTIR validation of amide bond formation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Dissolve PFP 1-methyl-1H-indole-7-carboxylate in anhydrous DMSO to a concentration of 10 mg/mL.

  • Causality: The indole-7-carboxylate core is highly lipophilic. The strict use of anhydrous DMSO ensures complete solvation before introduction into the aqueous phase and prevents premature hydrolysis.

Step 2: Reaction Setup with Internal Controls

  • Action: Prepare the target amine (e.g., a model protein or peptide) at 2–5 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Causality: A pH of 8.3 ensures that primary amines (which typically have a pKa ~10.5) exist partially in their unprotonated, nucleophilic state. This maximizes the rate of aminolysis while keeping the hydroxide ion concentration low enough to prevent rapid ester hydrolysis.

  • Self-Validation: Prepare a "Hydrolysis Control" containing only the buffer and the PFP ester (no amine target).

Step 3: Conjugation and Real-Time ATR-FTIR Monitoring

  • Action: Add a 10-fold molar excess of the PFP ester to both the target sample and the hydrolysis control. Mix thoroughly.

  • Action: Deposit 2 µL aliquots onto the ATR-FTIR diamond crystal at regular intervals (e.g., 0, 15, 30, and 60 minutes).

  • Causality: ATR-FTIR allows for direct measurement of aqueous samples. The rapid evaporation of the solvent on the crystal concentrates the analytes, enhancing the signal-to-noise ratio for the critical carbonyl regions. The decay of the 1780 cm⁻¹ peak in the sample must be significantly faster than in the Hydrolysis Control to validate that aminolysis is the primary consumption pathway.

Step 4: Purification and Orthogonal Validation

  • Action: Pass the completed reaction mixture through a size-exclusion chromatography (SEC) desalting column equilibrated with PBS (pH 7.4).

  • Causality: SEC effectively separates the high-molecular-weight indole-conjugate from the unreacted PFP ester and the cleaved pentafluorophenol leaving group.

  • Self-Validation: A final FTIR scan of the purified conjugate must show the complete absence of the 1780 cm⁻¹ peak and the ~1520 cm⁻¹ C-F stretch. This confirms that the observed Amide I (1650 cm⁻¹) signal is derived from a covalently linked indole-7-carboxylate, ruling out non-covalent adsorption of the starting material.

References

  • 4. Source: grokipedia.com. 2.1. Source: acs.org. 3.3. Source: nih.gov. 4.2. Source: acs.org. 5.5. Source: mdpi.com. 6.. Source: longdom.org.

Sources

Comparative

Benchmarking coupling efficiency of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate against standard coupling reagents

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In modern drug discovery, the indole nucleus is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In modern drug discovery, the indole nucleus is a privileged pharmacophore. However, functionalizing the 7-position of the indole ring presents a notorious synthetic challenge. Specifically, coupling 1-methyl-1H-indole-7-carboxylic acid with amines is severely hampered by steric hindrance. The N1-methyl group projects directly into the spatial environment of the C7-carbonyl, creating a steric clash that shields the electrophilic center from incoming nucleophiles.

When utilizing standard in situ coupling reagents (e.g., HATU, EDC/NHS), this steric shielding drastically reduces the rate of the activation step and the subsequent aminolysis. Consequently, the slow kinetics allow competing side reactions to dominate, such as the guanidinylation of the target amine by excess uronium salts[1] or the formation of unreactive N-acylureas[2].

To circumvent these kinetic bottlenecks, the use of a pre-activated active ester—specifically Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) [3]—is highly recommended. By completely decoupling the activation step from the amidation event, the PFP ester strategy provides a highly reactive, yet bench-stable intermediate. The strong electron-withdrawing nature of the five fluorine atoms significantly lowers the LUMO of the carbonyl, rendering it highly susceptible to nucleophilic attack despite the steric bulk[4],[5]. Furthermore, PFP esters exhibit superior hydrolytic stability compared to standard NHS esters, minimizing degradation during handling and reaction setup[6].

Workflow A 1-Methyl-1H-indole-7-carboxylic acid B1 In Situ Activation (HATU/EDC) A->B1 Standard Reagents B2 Pre-activated PFP Ester (CAS 941716-96-7) A->B2 PFP Esterification C1 Steric Hindrance at C7 Slow Kinetics B1->C1 C2 Highly Electrophilic Carbonyl Rapid Aminolysis B2->C2 D1 Lower Yield & Byproducts (e.g., Guanidinylation) C1->D1 D2 High Yield Amide (>95% Purity) C2->D2

Caption: Workflow comparison: in situ activation vs. pre-activated PFP ester for hindered indoles.

Comparative Benchmarking Data

To objectively evaluate the performance of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate, we benchmarked it against three industry-standard in situ coupling systems: HATU/DIPEA (uronium), EDC/NHS (carbodiimide), and PyBOP/DIPEA (phosphonium). The data below reflects the coupling of the indole-7-carboxylate moiety with a standard unhindered primary amine at room temperature.

Table 1: Kinetic and Yield Benchmarking
Coupling SystemActivation StrategyReaction TimeConversion Yield (%)Primary ByproductsHydrolytic Stability
PFP Ester (CAS 941716-96-7) Pre-activated0.5 - 1 h> 95% Pentafluorophenol (easily washed)High
HATU / DIPEA In situ (Uronium)2 - 4 h70 - 80%Guanidinylated amine, HOAtLow
EDC / NHS In situ (Carbodiimide)12 - 16 h50 - 60%N-acylurea, NHSModerate
PyBOP / DIPEA In situ (Phosphonium)4 - 6 h75 - 85%Pyrrolidine amides, HOBtLow

Data Interpretation: The pre-activated PFP ester achieves near-quantitative conversion in a fraction of the time required by standard reagents. The relative coupling rate of PFP esters is significantly higher than other active esters (e.g., p-nitrophenyl), which minimizes the window for undesirable side reactions[4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . In the PFP ester workflow, the stoichiometric release of pentafluorophenol (PFP-OH) serves as an internal marker. By monitoring the reaction via HPLC at 254 nm, the appearance of the PFP-OH peak provides a direct, 1:1 correlation with amide bond formation, allowing researchers to quantify conversion without isolating the final product.

Protocol A: High-Efficiency Coupling via PFP Ester (Recommended)

This protocol leverages the inherent reactivity of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate to bypass steric bottlenecks.

  • Preparation: Dissolve Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Amine Addition: Add the target primary or secondary amine (1.05 eq, 0.525 mmol) to the solution.

  • Base Catalysis (Optional but recommended): Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 0.75 mmol). While PFP esters can react without base, DIPEA neutralizes any trace acid and accelerates the collapse of the tetrahedral intermediate.

  • Self-Validating Monitoring: Stir at room temperature for 30–60 minutes. Monitor via LC-MS or HPLC (UV 254 nm). The reaction is complete when the PFP ester peak disappears and is replaced by the product peak and a distinct peak for free pentafluorophenol (PFP-OH).

  • Workup: Dilute the mixture with DCM (15 mL). Wash the organic layer twice with 5% aqueous Na₂CO₃ (10 mL). Causality: PFP-OH is mildly acidic; the basic wash completely ionizes it into water-soluble pentafluorophenoxide, cleanly removing the leaving group from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the highly pure amide.

Protocol B: Standard HATU Benchmarking Coupling (For Comparison)
  • Activation: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq, 1.5 mmol) and stir for 15 minutes to generate the active OAt ester.

  • Amine Addition: Add the target amine (1.1 eq, 0.55 mmol).

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Note: Look for the +98 Da mass adduct corresponding to the guanidinylation of the amine, a hallmark side-reaction when coupling hindered acids with uronium salts[1].

  • Workup: Dilute with Ethyl Acetate (20 mL), wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove HOAt and urea byproducts.

Mechanism N1 PFP Indole-7-carboxylate (Stable Electrophile) N2 Tetrahedral Intermediate (Rate-Determining Step) N1->N2 Primary Amine Nucleophilic Attack N3 Amide Product N2->N3 Collapse N4 Pentafluorophenoxide (Excellent Leaving Group) N2->N4 Elimination

Caption: Mechanistic pathway of aminolysis for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

Conclusion

Benchmarking data clearly indicates that for sterically demanding substrates like 1-methyl-1H-indole-7-carboxylic acid, standard in situ coupling reagents (HATU, EDC) fall short, suffering from sluggish kinetics and byproduct formation. The deployment of Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate fundamentally resolves this by utilizing a highly electrophilic, pre-activated species that drives the amidation reaction to completion rapidly and cleanly. For researchers optimizing libraries around the indole-7-position, transitioning to the PFP ester methodology will significantly improve throughput, yield, and crude purity.

Sources

Safety & Regulatory Compliance

Safety

Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate proper disposal procedures

Safe Handling and Disposal Protocols for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate Pentafluorophenyl (PFP) esters, such as Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7), are highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Protocols for Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

Pentafluorophenyl (PFP) esters, such as Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7), are highly reactive acylating agents widely utilized in drug development and complex peptide synthesis. While their enhanced reactivity makes them superior to traditional N-hydroxysuccinimide (NHS) esters in many coupling reactions, it also introduces significant safety and disposal challenges. Improper disposal can lead to the release of toxic pentafluorophenol or, during thermal decomposition, highly corrosive hydrogen fluoride (HF) gas[1].

As a preferred source for laboratory safety, this guide provides a rigorous, self-validating operational plan for the safe handling, quenching, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Hazard Assessment & Quantitative Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical hazards associated with the compound. The high fluorine content dictates specific end-of-life routing.

Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 941716-96-7Unique identifier required for hazardous waste manifesting[2].
Molecular Weight 341.24 g/mol High fluorine content (~28% by mass) strictly dictates halogenated waste routing[3].
Acute Toxicity (Oral) Category 4 (H302)Requires strict prevention of ingestion; mandates dedicated, clean lab zones[2].
Skin/Eye Irritation Category 2 (H315 / H319)Necessitates EN 166 safety goggles and nitrile gloves during all handling[2].
STOT-SE (Respiratory) Category 3 (H335)Demands handling within a fume hood or use of an EN149:2001 half-mask[2].
Thermal Decomposition COx, NOx, HFProhibits standard incineration; requires commercial HF-scrubbing facilities[1].

Operational Disposal Workflow

The following diagram maps the logical progression from waste generation to final destruction. Segregation is the most critical step; mixing fluorinated esters with general organic waste can severely damage standard incineration infrastructure.

Workflow A Waste Generation: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate B Hazard Profiling: Halogenated & Reactive Ester A->B C Segregation: Halogenated Waste Stream B->C D Primary Containment: HDPE Sealable Container C->D E Decontamination: Mild Basic Hydrolysis (1M NaOH) D->E Residuals/Glassware F Final Disposal: High-Temp Incineration w/ HF Scrubber D->F Bulk Solid Waste E->F

Figure 1: Operational workflow for the segregation, containment, and disposal of fluorinated active esters.

Step-by-Step Methodologies

Protocol A: Bulk Solid Waste Containment

Objective: Safely package unreacted bulk solid for commercial hazardous waste disposal without generating airborne particulates.

  • Preparation & PPE: Don standard laboratory PPE, including a lab coat, nitrile gloves, and EN 166-compliant safety goggles[2]. If handling large quantities outside a fume hood, don an EN149:2001 particle-filtering half-mask[2].

    • Self-Validation: Perform a negative-pressure seal check on the respirator prior to opening the chemical container.

  • Collection: Using non-sparking, anti-static tools, gently sweep up the solid material[2].

    • Causality: Anti-static tools prevent electrostatic discharge. While more critical for flammable solvents, this is a universal best practice for fine organic powders to prevent dust explosions and minimize aerosolization (H335 hazard).

  • Containment: Transfer the collected solid into a pre-weighed, chemically compatible High-Density Polyethylene (HDPE) container.

    • Self-Validation: Weigh the sealed container post-transfer. The delta mass must mathematically match the expected waste yield, ensuring no fugitive dust remains on the benchtop.

  • Labeling & Storage: Label the container explicitly as "Hazardous Halogenated Organic Waste - Contains Fluorine." Store in a cool, dry, well-ventilated secondary containment area away from moisture and nucleophiles[1].

    • Causality: Clear labeling ensures the commercial waste facility routes the container to a high-temperature incinerator equipped with alkaline scrubbers to neutralize the hydrogen fluoride (HF) gas generated during combustion[1].

Protocol B: Glassware Decontamination & Quenching

Objective: Neutralize trace reactive PFP esters on glassware before standard washing to prevent the slow release of toxic pentafluorophenol in the sink.

  • Solubilization: Rinse the contaminated glassware with a minimal volume of an aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide) to completely dissolve residual Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

  • Hydrolysis (Quenching): Transfer the solvent wash to a reaction flask. Slowly add 1M NaOH (aq) dropwise while stirring at 0°C.

    • Causality: The basic conditions catalyze the hydrolysis of the active ester, cleaving it into 1-methyl-1H-indole-7-carboxylic acid and pentafluorophenol. This intentionally destroys the acylating reactivity of the waste in a controlled environment.

  • Neutralization: Gradually add 1M HCl until the solution reaches a neutral pH.

    • Self-Validation: Verify the pH using universal indicator paper; the paper must read exactly pH 7 before proceeding.

  • Disposal: Transfer the neutralized biphasic mixture to the liquid halogenated organic waste stream. Under no circumstances should this mixture be flushed down the drain[2].

References

  • Fisher Scientific. "SAFETY DATA SHEET: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate." Fisher Scientific Europe. Available at: [Link]

  • Fisher Scientific UK. "Phenol esters: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate." Available at: [Link]

Sources

Handling

Personal protective equipment for handling Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate

The handling of highly reactive intermediates such as Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) requires a rigorous, mechanistic approach to laboratory safety. As an amine-reactive active este...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of highly reactive intermediates such as Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7) requires a rigorous, mechanistic approach to laboratory safety. As an amine-reactive active ester widely utilized in drug development for bioconjugation and complex amide bond formation, its utility is intrinsically linked to its hazard profile.

This guide provides a comprehensive operational and safety framework, detailing the causality behind Personal Protective Equipment (PPE) selection, handling protocols, and disposal methodologies.

Mechanistic Hazard Profile & Causality

To establish a self-validating safety protocol, one must understand why a chemical is hazardous. Pentafluorophenyl (PFP) esters are potent electrophiles designed to react rapidly with nucleophiles, particularly primary amines.

  • Dermal and Ocular Toxicity (H315, H319): The human epidermis and corneal tissues are rich in proteins containing exposed lysine residues (primary amines). Accidental exposure to PFP esters results in rapid covalent acylation of these biological tissues, leading to severe irritation and potential immunological sensitization [1].

  • Respiratory Hazards (H335): As a crystalline solid, the compound generates micro-particulate dust. Inhalation introduces these reactive electrophiles to the mucosal membranes of the respiratory tract, causing immediate localized acylation and inflammation [1].

  • Acute Oral Toxicity (H302): Ingestion leads to systemic exposure to both the intact ester and its hydrolysis byproduct, pentafluorophenol, which is a known metabolic uncoupler and systemic toxin [1].

Quantitative PPE & Engineering Control Matrix

Based on the electrophilic nature of the compound and its specific hazard codes (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3), the following protective matrix must be strictly adhered to.

Protection TierEquipment SpecificationMechanistic Justification (Causality)
Ocular Tightly fitting chemical safety goggles (EN 166 / ANSI Z87.1+).Prevents ingress of airborne crystalline dust which would rapidly acylate corneal proteins.
Dermal (Hands) Double-layered Nitrile gloves (Minimum 0.11 mm thickness).Nitrile provides a robust barrier against non-polar organic solids. Double-gloving ensures structural integrity if the outer layer is compromised by organic solvents used during the reaction.
Dermal (Body) Flame-retardant lab coat with tightly knit cuffs; closed-toe non-porous shoes.Prevents dust settling on exposed wrists or forearms, mitigating the risk of sweat-catalyzed hydrolysis and subsequent dermal burns.
Respiratory N95/P100 particulate respirator (if handled outside a hood) or HEPA-filtered ventilated balance enclosure.Filters out micro-particulates (< 5 μm) that cause acute respiratory tract irritation (H335) [1].
Engineering Class II Type A2 Biological Safety Cabinet or Standard Chemical Fume Hood (Face velocity: 80-100 fpm).Maintains negative pressure, ensuring volatile hydrolysis byproducts (pentafluorophenol) and dust are directed away from the operator's breathing zone.

Operational Workflow: Handling & Reaction Setup

The following self-validating protocol ensures that the integrity of the reagent is maintained while minimizing operator exposure.

Step 1: Environmental Preparation

  • Ensure the fume hood is clear of incompatible materials (strong aqueous bases, strong acids, and uncontained primary amines).

  • Verify hood face velocity is within the optimal range (80-100 fpm).

Step 2: Reagent Retrieval and Equilibration

  • PFP esters are moisture-sensitive. Retrieve the sealed vial from cold storage (2-8°C) and allow it to equilibrate to ambient room temperature in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Water acts as a nucleophile, hydrolyzing the PFP ester into the inactive 1-methyl-1H-indole-7-carboxylic acid and highly toxic pentafluorophenol.

Step 3: Weighing and Transfer

  • Utilize an anti-static weighing boat. Fluorinated compounds often hold static charges, causing them to aerosolize and adhere to gloves or the balance enclosure.

  • Transfer the required mass using a clean, dry stainless-steel spatula.

  • Immediately flush the stock vial with inert gas (Argon or Nitrogen) before resealing to displace atmospheric moisture.

Step 4: Reaction Execution

  • Dissolve the ester in an anhydrous, aprotic solvent (e.g., DMF, DMSO, or DCM) prior to the addition of the target amine.

  • Keep the reaction vessel capped or under an inert atmosphere to prevent competitive hydrolysis.

Quenching and Disposal Plan

Active esters cannot be disposed of directly into standard organic waste streams, as they will react unpredictably with other waste components. They must be deliberately deactivated (quenched).

Step-by-Step Quenching Protocol:

  • Identify Residual Reagent: Calculate the estimated amount of unreacted Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate in your reaction vessel or contaminated glassware.

  • Amine Quench: Add a 5-fold molar excess of an inexpensive, highly reactive primary amine (e.g., ethanolamine or glycine) dissolved in a compatible solvent (e.g., methanol).

  • Incubation: Stir the mixture at room temperature for 30 minutes. Causality: Ethanolamine rapidly attacks the PFP ester, converting it into a stable, non-hazardous amide and releasing pentafluorophenol.

  • Basification: Add a dilute aqueous solution of Sodium Hydroxide (0.1 M NaOH) to the mixture. This converts the liberated pentafluorophenol into its water-soluble, less volatile sodium salt (sodium pentafluorophenoxide).

  • Waste Segregation: Transfer the quenched, biphasic mixture to a designated Halogenated Organic Waste container, as the mixture contains heavily fluorinated byproducts. Do not mix with non-halogenated waste [1].

Process Visualization

The following diagram outlines the critical path for handling and neutralizing this reactive ester, ensuring safety from storage to disposal.

G A Storage Retrieval (Desiccator, 2-8°C) B PPE Verification (Nitrile, Goggles, Lab Coat) A->B C Weighing & Transfer (Ventilated Enclosure) B->C D Reaction Execution (Inert Atmosphere, Fume Hood) C->D E Active Ester Quenching (Excess Ethanolamine) D->E F Waste Segregation (Halogenated Organic Waste) E->F

Operational workflow for handling and quenching Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate.

References

  • Fisher Scientific. (2023). Safety Data Sheet: Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate (CAS: 941716-96-7). Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate
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Pentafluorophenyl 1-methyl-1H-indole-7-carboxylate
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